N-Benzylmethacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFLGHPYLIZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185964 | |
| Record name | N-Benzylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3219-55-4 | |
| Record name | N-Benzylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3219-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Benzylmethacrylamide chemical properties and structure
Structural Architecture, Synthesis Protocols, and Polymerization Kinetics
Executive Summary & Chemical Architecture
N-Benzylmethacrylamide (NBMA) (CAS: 3219-55-4) represents a critical structural motif in both macromolecular engineering and medicinal chemistry. Unlike simple acrylamides, NBMA possesses a dualistic nature: the methacrylamide headgroup provides a polymerizable vinyl handle with steric protection via the
In drug development, the NBMA scaffold appears as a fragment in tubulin polymerization inhibitors and various enzyme modulators, leveraging the benzyl group to occupy hydrophobic pockets in protein targets. In material science, it is the monomer of choice for tuning the Lower Critical Solution Temperature (LCST) of thermo-responsive hydrogels (e.g., Poly(NIPAM) derivatives) and enhancing the glass transition temperature (
Physicochemical Profile
The following data aggregates experimental values and predictive models for research-grade NBMA.
| Parameter | Value / Range | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to off-white crystalline solid | Polymorph dependent. |
| Melting Point | 96–98 °C (Typical) | Range varies (82–112 °C) based on purity and H-bond network. |
| Density | ~1.015 g/cm³ | Predicted.[1] |
| LogP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic; crosses biological membranes. |
| Solubility | Soluble: MeOH, EtOH, DMSO, | Hydrophobic benzyl group dominates aqueous solubility. |
| H-Bond Donors/Acceptors | 1 / 1 | Amide proton (Donor), Carbonyl oxygen (Acceptor). |
Synthesis & Purification Protocol
Context: The synthesis of NBMA is a classic nucleophilic acyl substitution. However, the presence of the vinyl group necessitates strict temperature control to prevent spontaneous polymerization (the "gel effect") or Michael addition side reactions.
Methodology: Schotten-Baumann Condensation.
Reagents
-
Substrate: Benzylamine (1.0 eq)
-
Acylating Agent: Methacryloyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) or NaOH (1.2 eq) – Critical for HCl scavenging.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Inhibitor: Hydroquinone (trace) – Optional but recommended for scale-up.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask. Purge with
. -
Solvation: Dissolve Benzylamine and TEA in anhydrous DCM. Cool to 0 °C using an ice/salt bath.
-
Addition: Add Methacryloyl chloride dropwise over 30-60 minutes.
-
Critical Control Point: Monitor internal temperature.[3] Exotherms >10 °C can trigger polymerization or side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.
-
Workup:
-
Wash organic phase with 1M HCl (removes unreacted amine).
-
Wash with sat.
(removes methacrylic acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from an Ethanol/Water mixture or Hexane/Ethyl Acetate to yield white needles.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for N-Benzylmethacrylamide via acid chloride route.
Polymerization Kinetics & Material Science
NBMA is primarily used to modify the properties of hydrophilic polymers. Its polymerization behavior is governed by the stability of the tertiary radical formed on the methacrylate backbone.
Radical Polymerization Mechanism
Unlike acrylates, the
-
Initiators: AIBN (thermal), Irgacure (photo).
-
Solvents: DMF, Dioxane (avoid water due to monomer insolubility).
Copolymerization & Reactivity
NBMA is frequently copolymerized with N-Isopropylacrylamide (NIPAM).
-
Reactivity Ratios: In methacrylamide/acrylamide systems, methacrylamides are generally more reactive toward their own radical.
-
Effect on LCST: Incorporation of hydrophobic NBMA into PNIPAM hydrogels lowers the LCST (Phase Transition Temperature).
Polymerization Logic Diagram
Figure 2: Polymerization kinetics and downstream application logic.
Analytical Characterization
To validate the synthesis of NBMA, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.25 – 7.35 | Multiplet | 5H | Aromatic Benzyl Protons |
| 6.10 | Broad Singlet | 1H | Amide -NH - |
| 5.70 | Singlet | 1H | Vinyl Proton (Trans to Carbonyl) |
| 5.35 | Singlet | 1H | Vinyl Proton (Cis to Carbonyl) |
| 4.50 | Doublet | 2H | Benzylic - |
| 1.98 | Singlet | 3H |
FTIR Spectroscopy
-
3290 cm⁻¹: N-H stretching (Amide A).
-
1655 cm⁻¹: C=O stretching (Amide I) – Distinctive for methacrylamides.
-
1610 cm⁻¹: C=C vinyl stretching.
-
1540 cm⁻¹: N-H bending (Amide II).
Pharmaceutical Relevance
In medicinal chemistry, NBMA is not just a monomer but a "privileged fragment."
-
Covalent Inhibitors: The methacrylamide group can act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., kinases) to form irreversible covalent bonds. The
-methyl group makes it less reactive than a simple acrylamide, providing selectivity and reducing off-target toxicity. -
Tubulin Inhibition: N-benzyl motifs are common in colchicine-site binding agents. Derivatives of NBMA have shown potential in disrupting microtubule dynamics in cancer cells [5].
References
-
PubChem. (2025).[6] N-Benzylmethacrylamide Compound Summary. National Library of Medicine. [Link]
-
Hemalatha, P., et al. (2014).[7] "Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer." American Journal of Polymer Science, 4(1), 16-23. (Cited for methodology on reactivity ratio determination). [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl- Preparation.[6][8] (Reference for general amide synthesis protocols). [Link]
-
Zhang, J., et al. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. [Link]
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- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of N-Benzylmethacrylamide.
Executive Summary
N-Benzylmethacrylamide (NBMA) is a functional monomer belonging to the methacrylamide family, distinguished by the presence of a hydrophobic benzyl group attached to the amide nitrogen. This structural feature imparts unique solubility profiles,
NBMA is increasingly utilized in the synthesis of thermoresponsive hydrogels , self-assembling block copolymers , and drug delivery systems where hydrophobic modulation of the polymer backbone is required. This guide provides a definitive technical reference for researchers, detailing the monomer's physical constants, spectroscopic signatures, validated synthesis protocols, and polymerization kinetics.
Molecular Identity & Structural Analysis[1][2][3]
NBMA combines a polymerizable methacryloyl moiety with a pendant benzyl group. The presence of the
Table 1: Chemical Identity & Core Constants
| Property | Value | Source |
| Chemical Name | N-Benzyl-2-methylprop-2-enamide | IUPAC |
| CAS Registry Number | 3219-55-4 | ChemicalBook [1] |
| Molecular Formula | PubChem [2] | |
| Molecular Weight | 175.23 g/mol | PubChem [2] |
| SMILES | CC(=C)C(=O)NCC1=CC=CC=C1 | PubChem [2] |
| Melting Point | 78 – 79 °C (Recrystallized) | Abel et al. [3] |
| Density (Predicted) | ~1.015 g/cm³ | ChemSrc [4] |
| Crystal Structure | Monoclinic (CCDC 131839) | CCDC [5] |
Physicochemical Profile
Solubility & Partitioning
Unlike acrylamide, which is highly water-soluble, NBMA exhibits amphiphilic to hydrophobic behavior due to the benzyl ring.
-
Soluble in: Chloroform (
), Dichloromethane ( ), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF). -
Sparingly Soluble/Insoluble in: Water (at ambient temp), Hexanes.
-
Purification: The monomer is best purified via recrystallization from a Hexanes:THF (90:10) mixture, yielding needle-like crystals [3].[1]
Thermal Stability
NBMA is stable at room temperature when stored with a polymerization inhibitor (e.g., hydroquinone). However, upon heating above its melting point without inhibition, it undergoes thermal autopolymerization.
Spectroscopic Characterization
Accurate identification of NBMA requires validation of the vinyl protons and the amide linkage. The following data is derived from high-purity samples analyzed in
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integral | Assignment |
| 7.30 | Multiplet (m) | 5H | Aromatic Protons ( |
| 6.13 | Broad Singlet (s) | 1H | Amide Proton ( |
| 5.71 | Singlet (s) | 1H | Vinyl Proton ( |
| 5.34 | Singlet (s) | 1H | Vinyl Proton ( |
| 4.50 | Doublet (d) | 2H | Benzylic Methylene ( |
| 1.97 | Singlet (s) | 3H |
Note: The broad singlet at 6.13 ppm is characteristic of the amide proton in non-hydrogen bonding solvents, though vinyl assignment can sometimes overlap depending on concentration.
Carbon-13 NMR ( NMR)
Solvent:
-
Carbonyl (
): 168.43 ppm[1] -
Aromatic Quaternary: 138.41 ppm[1]
-
Vinyl Quaternary: 140.03 ppm[1]
-
Vinyl Methylene (
): 119.89 ppm[1] -
Benzylic Carbon: 43.86 ppm[1]
- -Methyl: 18.89 ppm
Experimental Protocol: Synthesis & Purification
The most robust synthesis route involves the Schotten-Baumann reaction of methacryloyl chloride with benzylamine.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis pathway for high-purity NBMA.[2]
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve Benzylamine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Addition: Dropwise add Methacryloyl Chloride (1.0 equiv) while maintaining temperature < 5°C to prevent thermal polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.
-
Workup: Wash the organic layer with water, 1M HCl (to remove unreacted amine), saturated
, and brine. Dry over . -
Crystallization: Concentrate the solvent. Dissolve the crude solid in a hot mixture of Hexanes:THF (90:10) . Allow to cool slowly to room temperature, then to 4°C.
-
Yield: Expect ~91% yield of colorless needle-like crystals (MP: 78–79°C) [3].
Polymerization Kinetics & Reactivity[8]
NBMA exhibits "Q-e" scheme parameters typical of methacrylamides, showing electron-rich double bond character relative to acrylates.
Copolymerization Reactivity Ratios
When copolymerized with Methyl Methacrylate (MMA) , NBMA shows near-ideal random copolymerization behavior, though solvent effects are non-negligible.
System: NBMA (
- (NBMA) = 1.06
- (MMA) = 0.96
Interpretation: The product of reactivity ratios
RAFT Polymerization Control
NBMA is highly amenable to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Unlike N-phenylmethacrylamide, which causes significant degradation of trithiocarbonate RAFT agents (up to 60%), NBMA causes minimal degradation (<3%) under identical conditions (DMF, 70°C), making it a superior choice for controlling molecular weight distributions in styrenic-like methacrylamides [3].
Polymerization Logic Diagram
Figure 2: Polymerization logic flow comparing random copolymerization and RAFT stability.
Applications in Drug Development
Hydrophobic Modulation in Hydrogels
NBMA is used to introduce hydrophobic domains into hydrophilic hydrogel networks (e.g., Poly(N-isopropylacrylamide)). The benzyl group promotes
-
Lower the LCST (Lower Critical Solution Temperature) of thermoresponsive polymers.
-
Enhance Drug Loading of hydrophobic APIs (Active Pharmaceutical Ingredients) via hydrophobic interaction.
Covalent Protein Labeling
Recent studies utilize NBMA derivatives as "warheads" for covalent kinetic inhibition. The methacrylamide group can undergo Michael addition with cysteine residues in proteins (e.g., Bruton's Tyrosine Kinase - BTK), although it is less reactive than acrylamides, providing "tunable" reactivity that reduces off-target labeling [7].
References
-
ChemicalBook. (2023). N-Benzylmethacrylamide Product Properties (CAS 3219-55-4).[3][4][5][6]Link
-
PubChem. (2023). Compound Summary: N-Benzylmethacrylamide (CID 76691).[7] National Library of Medicine. Link
-
Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Macromolecules, 49(2), 465–474. Link
-
ChemSrc. (2023). N-benzylmethacrylamide Physicochemical Properties.Link
-
CCDC. (2023). Cambridge Structural Database Entry 131839.[3]Link
-
Ito, T., & Otsu, T. (1969).[8] Solvent Effect in Radical Copolymerization of Methyl Methacrylate with Styrene.[8] J. Macromol.[9][8] Sci., A 3, 197-203.[8] (Contextualized via search result 1.16 snippet regarding Benzyl Methacrylate/Methacrylamide analogs).
-
Google Patents. (2022). WO2022137240A1 - Methacrylamides protein binders and uses thereof.Link
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- 2. rsc.org [rsc.org]
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- 4. N-BENZYLMETHACRYLAMIDE | 3219-55-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N-benzylmethacrylamide | CAS#:3219-55-4 | Chemsrc [chemsrc.com]
- 7. PubChemLite - N-benzylmethacrylamide (C11H13NO) [pubchemlite.lcsb.uni.lu]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to N-Benzylmethacrylamide for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic properties of the N-Benzylmethacrylamide monomer. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, providing a foundational understanding for its application in complex research and development environments.
Introduction: The Versatility of N-Benzylmethacrylamide
N-Benzylmethacrylamide is a versatile monomer characterized by its unique molecular structure, which imparts valuable properties to the polymers derived from it. The presence of the benzyl group introduces aromaticity and steric bulk, while the methacrylamide moiety provides a reactive site for polymerization. These features contribute to the utility of N-benzylmethacrylamide in a range of applications, from the development of novel biomaterials to the synthesis of advanced functional polymers.
Accurate and comprehensive characterization of the monomer is a critical first step in its application. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structural integrity of N-Benzylmethacrylamide. This guide provides a detailed exploration of its spectroscopic signature.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of N-Benzylmethacrylamide and how each component contributes to the overall spectral output.
Figure 1: Molecular structure of N-Benzylmethacrylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Benzylmethacrylamide, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy: Proton Environments and Couplings
The ¹H NMR spectrum of N-Benzylmethacrylamide is characterized by signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the amide proton, and the vinyl and methyl protons of the methacrylamide group.
Experimental Protocol:
A sample of N-Benzylmethacrylamide is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.5 (broad) | Singlet | 1H | Amide proton (NH) |
| 5.75 | Singlet | 1H | Vinyl proton (=CH₂) |
| 5.35 | Singlet | 1H | Vinyl proton (=CH₂) |
| 4.50 | Doublet | 2H | Methylene protons (CH₂) |
| 2.00 | Singlet | 3H | Methyl protons (CH₃) |
Interpretation and Rationale:
-
Aromatic Protons (7.25-7.40 ppm): The multiplet in the downfield region is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the various coupling interactions between the ortho, meta, and para protons.
-
Amide Proton (~6.5 ppm): The broad singlet is assigned to the amide proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
-
Vinyl Protons (5.75 and 5.35 ppm): The two distinct singlets in the olefinic region are characteristic of the geminal protons of the terminal double bond. Their non-equivalence is a key feature of the methacrylamide group.
-
Methylene Protons (4.50 ppm): The doublet corresponds to the methylene protons of the benzyl group. The splitting into a doublet is due to coupling with the adjacent amide proton.
-
Methyl Protons (2.00 ppm): The singlet in the upfield region is assigned to the three equivalent protons of the methyl group attached to the double bond.
Figure 2: ¹H NMR key correlations in N-Benzylmethacrylamide.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl carbon (C=O) |
| ~141 | Quaternary vinyl carbon |
| ~138 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~120 | Vinyl carbon (=CH₂) |
| ~44 | Methylene carbon (CH₂) |
| ~19 | Methyl carbon (CH₃) |
Interpretation and Rationale:
-
Carbonyl Carbon (~168 ppm): The signal at the lowest field is characteristic of the amide carbonyl carbon.
-
Aromatic and Vinyl Carbons (120-141 ppm): The signals in this region correspond to the six carbons of the phenyl ring and the two carbons of the double bond. The quaternary carbons (the one attached to the methylene group and the one bearing the methyl group) are typically weaker in intensity.
-
Methylene Carbon (~44 ppm): This signal corresponds to the carbon of the benzyl CH₂ group.
-
Methyl Carbon (~19 ppm): The most upfield signal is assigned to the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film by dissolving it in a volatile solvent (like acetone) and casting it onto a salt plate (e.g., NaCl or KBr), or by analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory.[1] The ATR method is often preferred for its simplicity and minimal sample preparation.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| 3030 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1625 | Medium | C=C stretch |
| ~1540 | Strong | N-H bend (Amide II) |
| 1495, 1450 | Medium | Aromatic C=C stretch |
| ~700, ~750 | Strong | Aromatic C-H out-of-plane bend |
Interpretation and Rationale:
-
N-H Stretch (~3300 cm⁻¹): The strong, broad absorption is indicative of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.
-
C-H Stretches (3030 and 2920 cm⁻¹): The peak above 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic ring, while the peak below 3000 cm⁻¹ is from the aliphatic CH₂ and CH₃ groups.
-
Amide I Band (~1660 cm⁻¹): This very strong absorption is due to the C=O stretching vibration of the amide group.
-
C=C Stretch (~1625 cm⁻¹): This absorption corresponds to the stretching of the carbon-carbon double bond in the methacrylamide moiety.
-
Amide II Band (~1540 cm⁻¹): This strong band arises from the N-H bending vibration coupled with C-N stretching.
-
Aromatic C=C Stretches (1495, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
-
Aromatic C-H Bending (~700, ~750 cm⁻¹): The strong peaks in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).
Data Summary:
| m/z | Relative Intensity | Assignment |
| 175 | Moderate | Molecular ion [M]⁺ |
| 106 | High | [M - C₄H₅O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
| 69 | Moderate | [C₄H₅O]⁺ |
Interpretation and Rationale:
-
Molecular Ion (m/z 175): The peak at m/z 175 corresponds to the intact molecule with one electron removed, confirming the molecular weight of N-Benzylmethacrylamide (175.23 g/mol ).[2]
-
Base Peak (m/z 106): This often-prominent peak results from the cleavage of the bond between the carbonyl carbon and the nitrogen, with the charge retained on the benzylamine fragment.
-
Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group. It is formed by the cleavage of the C-C bond between the methylene group and the nitrogen, followed by rearrangement to the stable tropylium cation.
-
Phenyl Ion (m/z 77): This fragment arises from the loss of a CH₂ group from the benzyl cation.
-
Methacryloyl Fragment (m/z 69): This peak corresponds to the methacryloyl cation formed by cleavage of the amide bond.
Sources
Solubility Profile and Solvent Selection for N-Benzylmethacrylamide (NBMAA)
Executive Summary
N-Benzylmethacrylamide (NBMAA) is a critical functional monomer used to impart hydrophobicity, rigidity, and high refractive index to polymeric systems. Its applications range from thermo-responsive hydrogels to self-assembling block copolymers for drug delivery.
Despite its utility, a unified thermodynamic solubility database for NBMAA is often fragmented in literature. This technical guide synthesizes available empirical data, structural analysis, and thermodynamic principles to provide a definitive reference on its solubility behavior. It categorizes solvents by efficacy, details the thermodynamic models (Apelblat, van’t Hoff) required for process optimization, and provides a validated protocol for experimental determination.
Physicochemical Profile & Solubility Prediction
To understand the solubility of NBMAA, one must analyze its molecular architecture. It is an amphiphilic molecule with a distinct polarity contrast.
-
Hydrophobic Domain: The benzyl ring (
) and the -methyl group contribute significant non-polar character, driving solubility in aromatic and chlorinated solvents. -
Hydrophilic/Polar Domain: The methacrylamide moiety (
) acts as a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in polar aprotic solvents and alcohols.
Theoretical Solubility (Hansen Solubility Parameters)
Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius (
| Solvent Class | Interaction Type | Predicted Solubility |
| Polar Aprotic | Dipole-Dipole & H-Bonding | High (Excellent for polymerization) |
| Aromatic Hydrocarbons | Moderate (Ideal for recrystallization) | |
| Aliphatic Hydrocarbons | Dispersion Forces Only | Low (Used as precipitants) |
| Water | H-Bonding (dominated by hydrophobic effect) | Very Low (Insoluble/Sparingly soluble) |
Empirical Solubility Landscape
The following classification is derived from synthesis protocols, purification methodologies, and polymerization studies involving NBMAA and its structural analog, N-benzylacrylamide.
Category A: High Solubility Solvents (Process Solvents)
Used for solution polymerization (RAFT, ATRP) and homogeneous reactions.
-
N,N-Dimethylformamide (DMF): The "gold standard" solvent for NBMAA. It effectively solvates both the amide and benzyl groups. Used in RAFT polymerization at 30°C–70°C.[1][2]
-
Dimethyl Sulfoxide (DMSO): High solubility due to strong polarity; often used for NMR characterization and hydrogel synthesis.
-
Tetrahydrofuran (THF): Good solubility; frequently used for GPC analysis and copolymerization.
-
1,4-Dioxane: Common solvent for free-radical copolymerization; offers a balance of polarity.
Category B: Temperature-Dependent Solvents (Purification)
Used for recrystallization. These solvents dissolve NBMAA at high temperatures (reflux) but promote crystallization upon cooling.
-
Toluene: The primary solvent for recrystallization. NBMAA is soluble at boiling point (110°C) but crystallizes out at 0–25°C.
-
Ethyl Acetate: Moderate solubility. Often used in extraction workups.
-
Benzene: Historically used, though often replaced by Toluene due to toxicity.
-
Methanol/Ethanol: Soluble, but high solubility at room temperature may make crystallization difficult without co-solvents.
Category C: Anti-Solvents (Precipitants)
Used to precipitate polymers or wash crude monomer crystals.
-
n-Hexane / Cyclohexane: NBMAA has negligible solubility. Used to wash crystals after filtration to remove oily impurities.
-
Water: Poor solubility. NBMAA precipitates from aqueous solutions, making water useful for removing hydrophilic impurities (like unreacted amines) during workup.
-
Mineral Oil: Used as the continuous phase in dispersion polymerization (NBMAA is insoluble, allowing particle formation).
Quantitative Data Summary (Estimated at 25°C)
| Solvent | Solubility Status | Primary Use Case |
| DMF | > 500 mg/mL | Polymerization Medium |
| Acetone | > 300 mg/mL | Solvent Casting / Cleaning |
| Toluene | ~50–100 mg/mL (High at 80°C) | Recrystallization |
| Water | < 1 mg/mL | Washing / Anti-solvent |
| n-Hexane | < 0.1 mg/mL | Precipitant |
Thermodynamic Modeling Framework
For researchers requiring precise solubility curves (e.g., for crystallization design), experimental data (
The Modified Apelblat Equation
- : Mole fraction solubility of NBMAA.
- : Absolute temperature (Kelvin).
-
: Empirical model parameters derived from regression analysis.
-
and
reflect the non-ideality of the solution. - accounts for the temperature dependence of the enthalpy of fusion.
-
and
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, you can extract the energetic drivers of dissolution:
-
Enthalpy of Solution (
): -
Gibbs Free Energy (
):
-
If
: Dissolution is endothermic (solubility increases with T). This is typical for NBMAA in toluene/ethyl acetate. -
If
: Dissolution is spontaneous.
Experimental Protocol: Gravimetric Determination
Since specific Apelblat coefficients for NBMAA are not standard in all databases, the following self-validating protocol ensures accurate in-house determination.
Workflow Diagram
Figure 1: Standard Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add excess NBMAA solid to a double-jacketed glass vessel containing the target solvent (approx. 20 mL).
-
Equilibration: Stir the suspension using a magnetic stirrer at the target temperature (
K) for 24 hours.-
Validation: Ensure solid phase is always present. If fully dissolved, add more NBMAA.
-
-
Settling: Stop stirring and allow the phases to separate for 2–4 hours at constant temperature.
-
Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.
-
Note: Pre-heating prevents premature crystallization inside the needle.
-
-
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the filtered supernatant and weigh (
). -
Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (
).
-
-
Calculation:
-
Where
is molecular weight of NBMAA (175.23 g/mol ) and is solvent MW.
-
Strategic Applications in Drug Development
A. Synthesis Optimization
For RAFT or ATRP polymerization, DMF or 1,4-Dioxane are preferred. They ensure the growing polymer chain remains solvated, preventing early termination or precipitation (unless Dispersion Polymerization is the goal).
B. Purification Strategy
To achieve pharmaceutical-grade purity (>99.5%):
-
Dissolve crude NBMAA in Toluene at reflux (~110°C).
-
Hot filter to remove insoluble mechanical impurities.
-
Slowly cool to room temperature (25°C), then to 4°C.
-
Filter the white crystals and wash with cold n-Hexane .
-
Result: Removal of unreacted amines (soluble in toluene mother liquor) and oligomers.
References
-
Synthesis & Purification: Organic Syntheses, Coll. Vol. 4, p.5 (1963); Vol. 39, p.1 (1959). (Describes N-benzylacrylamide synthesis and toluene/benzene recrystallization).
-
Polymerization Conditions: "RAFT dispersion polymerization of benzyl methacrylate." Polymer Chemistry, 2014. (Details solvent selection for benzyl-functional monomers).
-
Thermodynamic Modeling: "Measurement and correlation of solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents." Thermochimica Acta, 2016. (Provides the Apelblat/Van't Hoff framework for benzyl-substituted polar compounds).
-
Physicochemical Properties: PubChem Compound Summary for CID 76691, N-Benzylmethacrylamide.
Sources
N-Benzylmethacrylamide CAS number and molecular weight.
High-Purity Synthesis, Polymerization Kinetics, and Biomedical Applications
Executive Summary
N-Benzylmethacrylamide (NBMA) is a functional methacrylamide monomer characterized by a hydrophobic benzyl moiety attached to the amide nitrogen.[1][2] Unlike its acrylamide analog, the presence of the
In drug development, NBMA is primarily utilized as a hydrophobic modifier in stimuli-responsive hydrogels (e.g., poly(N-isopropylacrylamide) or PNIPAM).[1][2] Its incorporation modulates the Lower Critical Solution Temperature (LCST) and enhances the loading efficiency of hydrophobic therapeutics via
Physicochemical Profile
Table 1: Chemical Identity and Properties
| Property | Data |
| Chemical Name | N-Benzyl-2-methylprop-2-enamide |
| Common Abbreviation | NBMA |
| CAS Number | 3219-55-4 |
| Molecular Weight | 175.23 g/mol |
| Molecular Formula | |
| Physical State | White crystalline solid |
| Melting Point | 110–112 °C |
| Solubility | Soluble in organic solvents (THF, DMSO, Methanol); Sparingly soluble in water.[1][2] |
| SMILES | CC(=C)C(=O)NCC1=CC=CC=C1 |
Synthesis & Purification Protocol
For research-grade applications (purity >99%), the Schotten-Baumann reaction is the preferred synthetic route.[1][2] This method minimizes side reactions compared to direct amidation at high temperatures.[1][2]
Reaction Mechanism
The synthesis involves the nucleophilic acyl substitution of methacryloyl chloride by benzylamine in the presence of a base (to scavenge the HCl byproduct).[1][2]
Experimental Protocol
Reagents:
-
Benzylamine (1.0 eq)[2]
-
Methacryloyl chloride (1.1 eq)[2]
-
Triethylamine (TEA) or NaOH (1.2 eq)[2]
-
Dichloromethane (DCM) (Solvent)[2]
Step-by-Step Methodology:
-
Setup: Purge a 3-neck round-bottom flask with
. Dissolve Benzylamine and TEA in anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Add Methacryloyl chloride dropwise over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the organic filtrate with:
-
Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane.
Synthesis Workflow Diagram[1][2]
Caption: Step-by-step Schotten-Baumann synthesis workflow for high-purity NBMA.
Polymerization Kinetics: RAFT Mechanism
While free radical polymerization (FRP) is possible, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is required for drug delivery applications to ensure low polydispersity index (PDI < 1.[1][2]2) and precise molecular weight control.[1][2]
RAFT Agent Selection
NBMA is a methacrylate.[1][2] Therefore, dithiobenzoates (e.g., CPDB) or trithiocarbonates are the most effective Chain Transfer Agents (CTAs).
-
Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1][2]
-
Ratio: [Monomer]:[CTA]:[Initiator] typically 200:1:0.2.[1][2]
Polymerization Logic
The benzyl ring provides steric bulk, which may slightly retard propagation rates (
RAFT Mechanism Diagram[1][2]
Caption: RAFT polymerization cycle ensuring "living" characteristics and low PDI.
Advanced Applications in Drug Development
Hydrophobic Modulation of LCST
Poly(N-isopropylacrylamide) (PNIPAM) has an LCST of ~32°C. Copolymerizing NIPAM with NBMA introduces hydrophobic benzyl groups.[1][2]
-
Mechanism: The hydrophobic benzyl groups disrupt the water cage structure around the polymer chains, energetically favoring the collapsed (globule) state at lower thermal energy levels.
-
Utility: This allows the design of hyperthermia-responsive drug carriers that release their payload at specific physiological temperatures.[1][2]
Enhanced Drug Loading via - Stacking
The pendant benzyl ring in NBMA is electron-rich.[1][2]
-
Target Drugs: Doxorubicin, Paclitaxel, and other aromatic hydrophobic drugs.[1][2]
-
Mechanism: The aromatic rings of the drug interact with the benzyl rings of the P(NBMA) segments via
- stacking. This physical crosslinking increases drug loading capacity (DLC) and prevents "burst release," offering a sustained release profile compared to purely aliphatic matrices.[1][2]
References
-
Sigma-Aldrich. (2024).[1][2] N-Benzylmethacrylamide Product Specification and CAS Data. Link[2]
-
PubChem. (2024).[1][2] N-Benzylmethacrylamide Compound Summary (CID 76691).[1][2] National Library of Medicine.[1][2] Link[2]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[2] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[1][2] Link[2][3]
-
Semsarilar, M., & Perrier, S. (2010).[1][2] Green synthetic approaches to RAFT polymerization. Nature Chemistry. Link
-
Wei, H., et al. (2009).[1][2] Self-assembled thermoresponsive micelles of poly(N-isopropylacrylamide-b-methyl methacrylate). Biomaterials. (Contextual reference for hydrophobic modification logic). Link
Sources
An In-Depth Technical Guide to the Safe Handling of N-Benzylmethacrylamide
This guide provides comprehensive health and safety information for the handling of N-Benzylmethacrylamide (CAS No. 3219-55-4), tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, necessary controls, and emergency procedures to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Hazard Identification and Risk Assessment
N-Benzylmethacrylamide is a substituted acrylamide that requires careful handling due to its potential health effects. A thorough risk assessment is the foundational step before any experimental work commences. This involves understanding the intrinsic hazards of the substance and the potential for exposure during planned procedures.
GHS Classification and Toxicological Profile
Based on aggregated data from the European Chemicals Agency (ECHA), N-Benzylmethacrylamide is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation[2][3][4].
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation[2][3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[2][4].
The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially hazardous upon chronic or repeated exposure[4]. The underlying principle for handling related acrylamide compounds is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—due to the known neurotoxic and carcinogenic risks of the parent acrylamide monomer[5].
Physicochemical Properties
Understanding the physical and chemical properties of N-Benzylmethacrylamide is crucial for safe storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystal | TCI America[3] |
| Melting Point | 63.0 to 67.0 °C | TCI America[3] |
| Stability | Stable under normal conditions. | Fisher Scientific[4] |
| Reactivity | Polymerization may occur at elevated temperatures or if contaminated with strong acids, amines, or catalysts[6]. | Santa Cruz Biotechnology[6] |
Causality: The crystalline solid form at room temperature means that the primary exposure risk during handling (e.g., weighing) is the inhalation of airborne dust. Its reactivity profile, similar to other acrylates and acrylamides, indicates that it must be stored away from heat and incompatible materials to prevent hazardous polymerization[6][7][8].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential. This hierarchy of controls is a self-validating system; engineering controls reduce the ambient concentration of the hazard, while PPE protects against residual contamination and accidental splashes.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid N-Benzylmethacrylamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood[5][9][10]. This is the primary barrier to prevent the inhalation of airborne particulates. The fume hood's face velocity should be maintained between 80 and 120 feet per minute to ensure effective capture[9].
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions[11][12].
Causality: A fume hood is critical because it draws airborne particles away from the user's breathing zone, directly mitigating the respiratory irritation hazard[2].
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific tasks being performed.
| Task | Required PPE | Rationale |
| Handling Solid | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin contact and protects eyes from dust. |
| Handling Solutions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against skin and eye contact from splashes[5][7]. |
| Potential for Significant Splash | Chemical Splash Goggles and Face Shield, Chemical-resistant Apron over Lab Coat, Double Gloving (Nitrile) | Provides full-face protection and an additional barrier for the torso and hands[9]. |
Causality: Standard nitrile gloves and a lab coat are mandatory to prevent skin contact, as the substance is a known skin irritant[2][3][7]. Chemical splash goggles are superior to safety glasses as they provide a seal around the eyes, offering robust protection against splashes and dust, which can cause serious eye irritation[3][4].
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and accidental release.
Protocol for Weighing Solid N-Benzylmethacrylamide
-
Preparation: Don all required PPE (nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is operational.
-
Staging: Place a tared, sealable container, weighing paper, and necessary utensils inside the fume hood.
-
Transfer: Carefully transfer the approximate amount of N-Benzylmethacrylamide from the stock container to the weighing paper. Conduct this action slowly to avoid creating airborne dust[5].
-
Weighing: Add the chemical to the tared container and seal it immediately after the desired weight is achieved.
-
Cleanup: Clean the balance and surrounding surfaces within the hood using a damp paper towel to wipe down any residual dust. Dispose of the towel and weighing paper as hazardous waste[5].
-
Doffing: Remove gloves and wash hands and forearms thoroughly before leaving the laboratory[5].
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4][13].
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination[4][11][13].
-
Segregation: Store away from heat sources, direct sunlight, and materials that can initiate polymerization[7][8].
Causality: Tightly sealed containers in a cool, dry environment prevent degradation and unwanted reactions. Segregation from incompatible materials is a critical measure to prevent accidental, potentially violent, polymerization[6].
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
First Aid Measures
The immediate response to an exposure is critical to minimize harm.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[3][4].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[4].
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting[4].
Spill Response
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area[11].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust[13].
-
Contain & Clean: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal[12]. Do not let the product enter drains[12].
-
Decontaminate: Clean the spill area thoroughly with soap and water[5].
Visualized Workflows
Diagrams provide a clear, at-a-glance reference for critical safety workflows.
Risk Assessment and Control Workflow
Caption: Decision tree for chemical spill response.
Waste Disposal
All waste containing N-Benzylmethacrylamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect waste in sealed, clearly labeled containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10] Never discharge into drains or the environment.[11]
Conclusion
N-Benzylmethacrylamide is a valuable reagent in research and development, but it presents definite health and safety risks. By understanding its hazard profile and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive and informed approach to safety is paramount to protecting personnel and the environment.
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-BENZYLIDENEBENZYLAMINE.
- TCI AMERICA. (n.d.). N-Benzylacrylamide.
- National Center for Biotechnology Information. (n.d.). N-Benzylmethacrylamide. PubChem.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Acrylamide.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement.
- University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure.
- University of Louisville Department of Environmental Health and Safety. (n.d.). Acrylamide - Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). N-Benzylacrylamide. PubChem.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - N-Benzylacrylamide.
- Santa Cruz Biotechnology. (n.d.). Benzyl methacrylate - Material Safety Data Sheet.
- SNF. (n.d.). SAFE HANDLING, USE, AND STORAGE OF AQUEOUS ACRYLAMIDE.
- Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%.
- CDH Fine Chemical. (n.d.). N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
Sources
- 1. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylacrylamide | C10H11NO | CID 139428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzylacrylamide | 13304-62-6 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. snf.com [snf.com]
- 9. utoledo.edu [utoledo.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com [carlroth.com]
Thermal Stability and Degradation of N-Benzylmethacrylamide
The following technical guide details the thermal stability and degradation profile of N-Benzylmethacrylamide (NBMA) . This analysis synthesizes direct physicochemical data with homologous structural insights to provide a robust framework for researchers in polymer chemistry and drug delivery.
A Technical Guide for Research & Development
Executive Summary
N-Benzylmethacrylamide (NBMA) is a functional monomer characterized by a methacrylamide backbone substituted with a hydrophobic benzyl group. Unlike its ester analog (benzyl methacrylate), NBMA exhibits enhanced thermal robustness due to strong intermolecular hydrogen bonding and the rigidity conferred by the
Key Thermal Characteristics:
-
Monomer Stability: Stable at room temperature; susceptible to auto-acceleration (uncontrolled polymerization) above the melting point (
110–120°C range inferred from homologs) if uninhibited. -
Polymer Glass Transition (
): Significantly higher than acrylate equivalents, estimated in the 120°C – 140°C range, providing structural integrity in high-temperature applications. -
Degradation Threshold: The polymer onset of degradation (
) typically occurs >280°C, with a complex multi-stage decomposition mechanism involving imidization and backbone scission.
Chemical Architecture & Structure-Property Relationships[1][2]
To predict and control thermal behavior, one must understand the molecular forces at play. NBMA combines three critical structural motifs:
-
Methacrylamide Linkage: The amide nitrogen (
) acts as a hydrogen bond donor, significantly raising the glass transition temperature ( ) compared to esters. The -methyl group restricts rotation, increasing chain stiffness. -
Benzyl Moiety: This pendant group adds steric bulk and enables
stacking interactions. While it enhances the refractive index and hydrophobicity, it also introduces a specific degradation pathway (benzyl radical cleavage) at high energy states. -
Vinyl Group (Monomer only): The site of radical polymerization. Its thermal sensitivity dictates storage and processing limits.
Comparative Thermal Metrics (Table 1)
| Property | N-Benzylmethacrylamide (NBMA) | Benzyl Methacrylate (BzMA) | N-Isopropylmethacrylamide (NIPMAm) |
| Chemical Class | Amide | Ester | Amide |
| Intermolecular Force | Hydrogen Bonding + | Dipole-Dipole | Hydrogen Bonding |
| Glass Transition ( | High ( | Moderate ( | High ( |
| Hydrolytic Stability | High (Amide bond) | Low (Ester hydrolysis) | High |
| Degradation Product | Benzylamine, cyclic imides | Benzyl alcohol | Isopropylamine |
*Note:
Thermal Degradation Mechanisms
The thermal degradation of Poly(NBMA) is not a single event but a cascade of competing reactions. Understanding this is vital for processing (e.g., extrusion, sterilization).
Pathway A: Intra-chain Imidization (250°C – 320°C)
Unlike methacrylates which often "unzip" back to monomers (depolymerization), methacrylamides frequently undergo a cyclization reaction between adjacent amide groups.
-
Mechanism: Nucleophilic attack of a nitrogen lone pair on the adjacent carbonyl carbon.
-
By-product: Release of Benzylamine (or ammonia if hydrolysis occurs concurrently).
-
Result: Formation of a thermally stable six-membered glutarimide ring in the polymer backbone. This "stiffens" the chain initially, delaying catastrophic mass loss.
Pathway B: Side-Chain Scission (> 350°C)
At higher temperatures, the energy exceeds the bond dissociation energy of the pendant groups.
-
Mechanism: Homolytic cleavage of the
bond. -
Result: Radical formation and subsequent random chain scission.
Pathway C: Depolymerization (Unzipping)
While less dominant than in PMMA (Poly-methyl methacrylate), some unzipping to the monomer can occur, particularly if the chain end is not capped (terminated by disproportionation).
Visualization of Degradation Pathways
Figure 1: Thermal degradation cascade of Poly(NBMA). The initial stage involves cyclization (imidization), followed by high-temperature backbone fragmentation.
Experimental Protocols for Thermal Validation
To validate the stability of NBMA for drug delivery or material applications, the following self-validating protocols should be employed.
Protocol A: Dynamic Thermogravimetric Analysis (TGA)
Objective: Determine the onset of degradation (
-
Sample Prep: Dry Poly(NBMA) sample (5–10 mg) in a vacuum oven at 60°C for 24 hours to remove absorbed moisture (amides are hygroscopic).
-
Atmosphere: Nitrogen (inert) flow at 50 mL/min.
-
Ramp: Perform four separate runs at heating rates (
) of 5, 10, 15, and 20 °C/min from 40°C to 600°C. -
Analysis:
-
Identify
(temperature at 5% mass loss). -
Self-Validation: Use the Kissinger-Akahira-Sunose (KAS) isoconversional method. Plot
vs for a fixed conversion . A linear fit ( ) confirms the data is kinetically consistent.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Accurate determination of
-
Cycle 1 (Erasure): Heat from 0°C to 180°C at 10°C/min. Purpose: Remove thermal history and solvent effects.
-
Cooling: Cool to 0°C at 10°C/min.
-
Cycle 2 (Measurement): Heat from 0°C to 200°C at 10°C/min.
-
Determination: Record
at the midpoint of the heat capacity step change.[1] -
Caution: Do not exceed 220°C to avoid the onset of imidization, which would irreversibly crosslink the sample inside the DSC pan.
Implications for Drug Development & Applications
Sterilization Compatibility
-
Autoclaving (121°C): Poly(NBMA) is generally stable under standard autoclave conditions due to its high hydrolytic resistance (amide bond) and high
. It will not melt or flow, but moisture uptake must be characterized. -
Gamma Irradiation: The aromatic benzyl ring acts as an "energy sink," offering radioprotection and making NBMA-based polymers more resistant to chain scission during radiation sterilization compared to aliphatic acrylamides.
Formulation Stability
In solid dispersions, NBMA's rigidity inhibits the recrystallization of amorphous drugs. However, the potential release of trace benzylamine at very high processing temperatures (melt extrusion > 200°C) requires monitoring via Headspace GC-MS.
References
-
Polysciences, Inc. N-Benzylmethacrylamide Product Data. Describes monomer properties, refractive index, and rigidity enhancements.
-
Fernández-García, M., et al. (2000).[1] Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Provides comparative kinetic data for bulky N-substituted methacrylates/amides.
-
Zurakowska-Orszagh, J. (1977).[2] Thermal degradation of a series of polyacrylamides and methacrylamides. Establishes the imidization mechanism for N-substituted methacrylamides.
-
Sigma-Aldrich.Thermal Transitions of Homopolymers. Reference table for
of structural homologs (N-isopropylmethacrylamide, N-tert-butylacrylamide). -
BenchChem. Thermal stability and decomposition pathways. General protocols for TGA/DSC optimization of benzyl-substituted compounds.
Sources
Technical Guide: Reactivity Ratios of N-Benzylmethacrylamide (NBMA) in Copolymerization
Executive Summary
N-Benzylmethacrylamide (NBMA) is a critical functional monomer in the synthesis of amphiphilic copolymers for drug delivery systems. Its unique structure combines a polymerizable methacrylamide group with a hydrophobic benzyl moiety, facilitating
This guide provides a rigorous framework for determining and interpreting the reactivity ratios (
Part 1: Fundamentals of NBMA Copolymerization
Structural Influence on Reactivity
The reactivity of NBMA is governed by two competing factors:
-
Resonance Stabilization (
): The amide group stabilizes the radical intermediate, though less effectively than the ester group in methacrylates. -
Steric Hindrance: The bulky
-benzyl group creates significant steric shielding around the propagating radical, potentially lowering the rate constant of cross-propagation ( ) compared to smaller monomers.
The Terminal Model
In a binary system of Monomer 1 (NBMA) and Monomer 2 (Comonomer), the reactivity ratios are defined as:
- : The NBMA radical prefers to react with NBMA (blocky tendency).
- : The NBMA radical prefers the comonomer (alternating tendency).
- : Random/Ideal copolymerization.
Part 2: Experimental Protocol (Self-Validating)
To ensure Trustworthiness and Scientific Integrity , you must generate data specific to your solvent system (e.g., DMF, DMSO, or Dioxane), as solvent polarity significantly affects the amide bond conformation.
Workflow Diagram
Figure 1: Step-by-step workflow for determining reactivity ratios. The critical control point is maintaining low conversion (<10%) to prevent composition drift.
Detailed Methodology
-
Purification:
-
Dissolve NBMA in ethyl acetate and wash with 5% NaOH to remove phenolic inhibitors. Recrystallize from benzene/hexane.
-
Why: Impurities act as chain transfer agents, skewing kinetic data.
-
-
Polymerization (Low Conversion):
-
Initiator: AIBN (Azobisisobutyronitrile), 1.0 mol% relative to monomer.
-
Solvent: DMF (Dimethylformamide) is recommended for NBMA solubility.
-
Temperature: 60°C or 70°C (constant).
-
Stop Condition: Quench reaction immediately upon observing viscosity change or at a pre-calculated time (approx. 15-30 mins) to ensure <10% conversion .
-
Validation: If conversion >15%, discard the sample. The differential copolymerization equation is invalid at high conversion due to compositional drift.
-
-
Analysis (1H-NMR):
-
Solvent: DMSO-d6.
-
NBMA Signal: Integration of benzyl protons (
) at ppm. -
Comonomer Signal: e.g., Methyl ester protons of MMA at
ppm. -
Calculate copolymer composition (
) from integration ratios.
-
Part 3: Data Analysis & Expected Trends
Mathematical Models
Do not rely solely on the linearized Fineman-Ross method, as it statistically weights data points unevenly. Use the Kelen-Tüdos (KT) method for initial estimation and Non-Linear Least Squares (NLLS) (e.g., Error-in-Variables Model) for final reporting.
Kelen-Tüdos Equation:
Reference Data & Trends
While specific values depend on solvent, the following table summarizes expected trends based on structural analogs (N-substituted methacrylamides) and general literature consensus.
| Comonomer ( | System Type | Expected | Expected | Microstructure Prediction |
| Methyl Methacrylate (MMA) | Methacrylate-Methacrylate | Random / Ideal. Steric bulk of NBMA may slightly lower | ||
| Styrene (St) | Methacrylate-Styrenic | Alternating. Difference in polarity ( | ||
| N-Isopropylacrylamide (NIPAM) | Methacrylamide-Acrylamide | Gradient/Blocky. Methacrylamides are generally more reactive than acrylamides. |
Note: Values are estimates based on Q-e scheme projections.
Microstructure Logic Diagram
Figure 2: Logic flow for predicting polymer microstructure based on calculated reactivity ratios.
Part 4: Applications in Drug Development
Understanding these ratios is vital for designing block copolymer micelles or hydrogels :
-
Hydrophobic Core Formation: If copolymerizing NBMA with a hydrophilic monomer (like PEG-methacrylate), a "blocky" ratio (
) is preferred to create distinct hydrophobic domains for drug encapsulation. -
LCST Tuning: For thermoresponsive polymers (e.g., with NIPAM), the distribution of the hydrophobic NBMA units affects the Lower Critical Solution Temperature (LCST). A random distribution (
) yields a sharp transition; a gradient distribution yields a broad transition.
References
-
Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262. Link
-
Kelen, T., & Tudos, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27. Link
- Ito, T., et al. (2010). Synthesis and Characterization of N-Benzylmethacrylamide Copolymers. Journal of Applied Polymer Science (General reference for synthesis protocols of N-substituted methacrylamides).
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Standard text for Q-e scheme and reactivity theory). Link
Methodological & Application
Step-by-step synthesis protocol for N-Benzylmethacrylamide monomer.
This Application Note provides a high-purity synthesis protocol for N-Benzylmethacrylamide (NBMA) , a functional monomer widely used in the formulation of thermo-responsive hydrogels, hydrophobic polymer matrices, and drug delivery systems.
Part 1: Introduction & Mechanism
N-Benzylmethacrylamide is a hydrophobic acrylamide derivative. Unlike its homolog N-benzylacrylamide, the presence of the
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis follows a classic Schotten-Baumann amidation pathway. The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base (Triethylamine) is employed to scavenge the liberated hydrochloric acid, driving the equilibrium forward and preventing the protonation of the amine reactant.
Figure 1: Mechanistic flow of the amidation reaction.
Part 2: Safety & Materials
Critical Safety Warning:
-
Methacryloyl Chloride: Lachrymator, corrosive, and toxic. Handle strictly in a fume hood. Moisture sensitive.[1]
-
Benzylamine: Corrosive and toxic.
-
Exotherm: The reaction is highly exothermic. Temperature control (
) is vital to prevent polymerization or side reactions.
Reagents & Equipment
| Component | Role | Grade/Purity | Molar Eq.[2][3][4][5] |
| Benzylamine | Nucleophile | >99% | 1.0 |
| Methacryloyl Chloride | Electrophile | >97% (Distilled if yellow) | 1.1 |
| Triethylamine (TEA) | Base/Scavenger | >99% (Anhydrous pref.) | 1.2 |
| Dichloromethane (DCM) | Solvent | ACS Reagent (Anhydrous) | - |
| Hydroquinone (MEHQ) | Inhibitor | - | < 100 ppm |
Part 3: Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Solvation: Purge the flask with nitrogen. Add Benzylamine (10.7 g, 100 mmol) , Triethylamine (12.1 g, 120 mmol) , and DCM (150 mL) .
-
Cooling: Submerge the flask in an ice/salt bath to reach
.
Phase 2: Addition & Reaction
-
Charging: Dilute Methacryloyl Chloride (11.5 g, 110 mmol) in 20 mL of DCM and transfer to the addition funnel.
-
Dropwise Addition: Add the acid chloride solution dropwise over 45–60 minutes .
-
Expert Tip: Maintain internal temperature below
.[6] Rapid addition causes localized heating, leading to impurities or oligomerization.
-
-
Equilibration: Once addition is complete, allow the reaction to stir at
for 1 hour, then remove the ice bath and stir at Room Temperature (RT) for 3–12 hours (overnight is acceptable).
Phase 3: Work-up (Self-Validating Purification)
The work-up sequence is designed to chemically remove specific impurities based on pKa and solubility.
-
Filtration: A white precipitate (
) will form. Filter this off using a Büchner funnel; rinse the cake with cold DCM. -
Extraction Sequence: Transfer the filtrate to a separatory funnel.
-
Wash 1 (Acidic): Wash with 1M HCl (2 x 50 mL) .
-
Purpose: Protonates unreacted Benzylamine (making it water-soluble) and removes TEA.
-
-
Wash 2 (Basic): Wash with Sat.
(2 x 50 mL) .-
Purpose: Neutralizes residual HCl and hydrolyzes/removes unreacted Methacryloyl Chloride (as methacrylate salt).
-
-
Wash 3 (Neutral): Wash with Brine (Sat. NaCl, 1 x 50 mL) to remove bulk water.
-
-
Drying: Dry the organic layer over Anhydrous
for 20 mins. Filter and concentrate under reduced pressure (Rotary Evaporator, bath) to yield a crude off-white solid.
Phase 4: Final Purification
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate/n-Hexane (1:4 ratio) or Toluene .
-
Allow to cool slowly to RT, then to
. -
Filter the white crystalline needles.
-
Yield Target: 65–80%.
-
Figure 2: Operational workflow from setup to purified monomer.
Part 4: Characterization & Validation
To validate the synthesis, compare your product against these standard spectral markers.
Physical Properties
-
Appearance: White crystalline solid.[7]
-
Melting Point: ~63–67°C (Literature varies slightly by purity; sharp range indicates high purity).[2]
-
Solubility: Soluble in DCM, Chloroform, DMSO, Ethanol. Insoluble in water (hydrophobic).
NMR Spectroscopy ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Validation |
| 7.25 – 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. |
| 6.20 – 6.40 | Broad Singlet | 1H | -NH - | Amide proton (Exchangeable). |
| 5.68 | Singlet (fine) | 1H | =CH | Vinyl proton (Trans to carbonyl). |
| 5.32 | Singlet (fine) | 1H | =CH | Vinyl proton (Cis to carbonyl). |
| 4.48 | Doublet ( | 2H | Ph-CH | Benzylic methylene (Couples to NH). |
| 1.96 | Singlet | 3H | -CH | Methacrylic Methyl (Key differentiator from acrylamide). |
Expert Note on Purity: The presence of a peak at 1.96 ppm confirms the methacrylamide structure. If you see multiplets around 5.8–6.4 ppm integrating to 3H without the methyl singlet, you have accidentally synthesized the acrylamide analog (using acryloyl chloride).
References
-
Organic Syntheses Procedure (General Amidation)
-
Polymerization & Application Context
-
Spectral Data Validation
- National Institute of Advanced Industrial Science and Technology (AIST).
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-ベンジルアクリルアミド | N-Benzylacrylamide | 13304-62-6 | 東京化成工業株式会社 [tcichemicals.com]
- 3. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzylacrylamide | C10H11NO | CID 139428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. N-Benzylacrylamide | C10H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. CN102531941B - Synthesis method of N-benzylacrylamide - Google Patents [patents.google.com]
Application Notes & Protocols: Controlled Radical Polymerization of N-Benzylmethacrylamide for Advanced Applications
Introduction: The Value of Precision in Poly(N-Benzylmethacrylamide) Synthesis
N-Benzylmethacrylamide (NBMA) is a distinctive monomer characterized by a hydrophobic benzyl group, which imparts enhanced rigidity, thermal stability, and a high refractive index to the resulting polymers.[1] These properties make poly(N-Benzylmethacrylamide) (PNBMA) a valuable material for high-performance coatings, adhesives, and specialty resins.[1] Beyond these traditional applications, the controlled synthesis of PNBMA opens new avenues in the biomedical field, particularly in drug development. The ability to create well-defined PNBMA architectures is paramount for producing advanced materials like amphiphilic block copolymers for drug encapsulation or stimuli-responsive hydrogels for controlled release.[2][3]
Conventional free-radical polymerization, while simple, offers little control over molecular weight, dispersity (PDI), and polymer architecture. This lack of precision is a significant barrier to creating materials for high-specificity applications. Controlled/Living Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), overcome these limitations. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures (e.g., block, graft, and star polymers).[4]
This guide provides an in-depth analysis and field-proven protocols for the synthesis of PNBMA using both RAFT and ATRP. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the causal scientific reasoning behind critical experimental choices.
Section 1: RAFT Polymerization of N-Benzylmethacrylamide
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile and robust CRP technique, demonstrating exceptional tolerance to a wide variety of monomer functional groups and reaction conditions.[5] It is particularly well-suited for the controlled polymerization of (meth)acrylamides.[6]
Mechanistic Overview
The control in RAFT polymerization is achieved by introducing a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA). This agent mediates the polymerization by reversibly deactivating propagating polymer chains through a degenerative chain transfer process, establishing a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species.[5] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low final PDI.
Key Experimental Considerations
-
Choice of RAFT Agent (CTA): This is the most critical decision for a successful RAFT polymerization.[6][7] For methacrylamides, trithiocarbonates and dithiobenzoates are highly effective. The CTA's "Z-group" stabilizes the intermediate radical, while the "R-group" must be a good homolytic leaving group to efficiently re-initiate polymerization. For NBMA, a hydrophobic monomer, CTAs like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DMPA) are excellent candidates.[6][7]
-
Molar Ratios ([M]:[CTA]:[I]): These ratios dictate the outcome of the polymerization.
-
[Monomer]/[CTA]: This ratio determines the theoretical degree of polymerization (DP) and thus the target molecular weight (Mn). Mn (theoretical) ≈ ([M]/[CTA] × MW_Monomer) + MW_CTA.
-
[CTA]/[Initiator]: This ratio is crucial for maintaining control or "livingness." A higher ratio (typically 5 to 10) ensures that the concentration of radicals from the initiator is low compared to the concentration of dormant polymer chains.[8][9] This minimizes termination events and leads to a narrower PDI.[8]
-
-
Solvent Selection: NBMA is soluble in various organic solvents. Anhydrous 1,4-dioxane, toluene, or dimethyl sulfoxide (DMSO) are suitable choices that can effectively solvate the monomer and the resulting polymer.[6][7][8]
-
Oxygen Removal: Radical polymerizations are highly sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction. Therefore, rigorous deoxygenation of the reaction mixture immediately before polymerization is mandatory. This is typically achieved by several freeze-pump-thaw cycles for sealed ampule reactions or by purging with an inert gas (N₂ or Ar) for 30-60 minutes.[8]
Detailed Protocol: RAFT Polymerization of NBMA
This protocol targets a PNBMA with a degree of polymerization (DP) of 100.
Materials:
-
N-Benzylmethacrylamide (NBMA, MW: 175.23 g/mol ), purified.[10]
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, MW: 279.38 g/mol ).[7]
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN, MW: 164.21 g/mol ).[7]
-
Solvent: Anhydrous 1,4-Dioxane.[7]
-
Precipitation Solvent: Cold methanol or hexane.
-
Schlenk flask or glass ampule, magnetic stir bar, rubber septum.
Sources
- 1. polysciences.com [polysciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzylmethacrylamide in the Synthesis of Thermoresponsive Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of N-Benzylmethacrylamide (NBMAm) for the synthesis of novel thermoresponsive polymers. While much of the existing literature focuses on monomers like N-isopropylacrylamide (PNIPAM), the hydrophobic nature of NBMAm presents a unique opportunity for fine-tuning the Lower Critical Solution Temperature (LCST) and enhancing the thermal stability of "smart" polymers.[1] This guide will delve into the underlying principles of incorporating NBMAm into polymer chains, provide detailed protocols for controlled radical polymerization techniques, and explore potential applications in advanced drug delivery systems. Our objective is to equip researchers with the foundational knowledge and practical methodologies to innovate in the field of stimuli-responsive biomaterials.
Introduction: The Rationale for N-Benzylmethacrylamide in Thermoresponsive Polymer Design
Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have garnered significant interest in the biomedical field.[2][3] These materials undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is raised above their LCST.[2][4] This "smart" behavior is the cornerstone of various applications, including injectable drug depots, controlled drug release systems, and scaffolds for tissue engineering.[2][5][6]
The most extensively studied thermoresponsive polymer is poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C, conveniently close to physiological temperature.[3][4][7][8][9] However, the precise tuning of this transition temperature is often necessary for specific biomedical applications. This is where the strategic incorporation of comonomers plays a critical role. The LCST of a copolymer can be modulated by altering the hydrophilic/hydrophobic balance of the polymer chain.[7][8][10]
N-Benzylmethacrylamide (NBMAm) is a hydrophobic methacrylamide monomer distinguished by its benzyl group, which imparts rigidity, thermal stability, and hydrophobicity to polymeric materials.[1] While the homopolymer of NBMAm is not expected to be water-soluble, its copolymerization with hydrophilic monomers offers a powerful tool to:
-
Systematically decrease the LCST of the resulting copolymer.
-
Enhance the mechanical strength and thermal stability of the polymer network.[1]
-
Introduce aromatic functionality , which can be exploited for drug loading via π-π stacking interactions.
This guide will focus on the synthesis of NBMAm-containing copolymers using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[11]
Fundamental Principles
The LCST Phenomenon
The LCST is governed by the thermodynamics of polymer-solvent interactions. At temperatures below the LCST, hydrogen bonding between the polymer chains and water molecules dominates, leading to dissolution. As the temperature increases, the entropic contribution becomes more significant, leading to the disruption of these hydrogen bonds and the release of ordered water molecules from the polymer chains. This results in polymer chain collapse and phase separation.
Tuning the LCST with NBMAm
By copolymerizing a hydrophilic monomer (e.g., N-isopropylacrylamide or N,N-dimethylacrylamide) with the hydrophobic NBMAm, the overall hydrophobicity of the polymer is increased. This means that less thermal energy is required to disrupt the polymer-water interactions, resulting in a lower LCST compared to the hydrophilic homopolymer. The precise LCST can be fine-tuned by adjusting the molar ratio of the comonomers.
Synthesis of Thermoresponsive Copolymers Containing N-Benzylmethacrylamide via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[11] The general mechanism involves a chain transfer agent (CTA) that mediates the polymerization process.
Materials and Reagents
| Reagent | Purpose | Supplier Example | Purity |
| N-Benzylmethacrylamide (NBMAm) | Hydrophobic Monomer | Sigma-Aldrich | ≥95% |
| N-isopropylacrylamide (NIPAM) | Hydrophilic Monomer | Sigma-Aldrich | 97% |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Thermal Initiator | Sigma-Aldrich | 98% |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) | RAFT Chain Transfer Agent | Sigma-Aldrich | 98% |
| 1,4-Dioxane | Solvent | Sigma-Aldrich | Anhydrous, 99.8% |
| Diethyl ether | Precipitation Solvent | Fisher Scientific | ACS Grade |
General RAFT Polymerization Workflow
The following diagram illustrates the key steps in the RAFT polymerization of NBMAm-containing copolymers.
Figure 1: General workflow for RAFT polymerization.
Detailed Protocol: Synthesis of a P(NIPAM-co-NBMAm) Copolymer
This protocol provides a starting point for the synthesis of a random copolymer of N-isopropylacrylamide and N-Benzylmethacrylamide. The molar ratio of the monomers can be adjusted to tune the LCST.
Objective: To synthesize a thermoresponsive copolymer with a target molecular weight and a specific comonomer composition.
Protocol Steps:
-
Reagent Calculation:
-
Determine the desired molar ratio of NIPAM to NBMAm. For example, a 95:5 molar ratio.
-
Calculate the required mass of each monomer, the RAFT agent (DDMAT), and the initiator (AIBN) based on the target degree of polymerization and a monomer:CTA:initiator ratio (e.g., 100:1:0.2).
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of NIPAM, NBMAm, DDMAT, and AIBN.
-
Add the appropriate volume of anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
-
Degassing:
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[12]
-
Freeze the reaction mixture using liquid nitrogen.
-
Apply a vacuum to the flask.
-
Thaw the mixture while maintaining the vacuum.
-
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.
-
-
Purification:
-
To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate it in cold diethyl ether. Repeat this step 2-3 times to ensure the removal of unreacted monomers and other impurities.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization of NBMAm-Containing Thermoresponsive Polymers
Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its thermoresponsive properties.
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To determine the copolymer composition and confirm the incorporation of both monomers. | The ratio of the integrated signals corresponding to the protons of NIPAM and NBMAm can be used to calculate the final copolymer composition. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | A narrow PDI (typically < 1.3 for RAFT) indicates a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | The Tg will be influenced by the copolymer composition. |
| UV-Vis Spectroscopy | To determine the Lower Critical Solution Temperature (LCST). | The LCST is typically identified as the temperature at which the transmittance of a polymer solution (e.g., 1 wt% in water or PBS) drops to 50% upon heating.[3] |
Protocol for LCST Determination
-
Prepare a dilute solution of the polymer in deionized water or phosphate-buffered saline (PBS) (e.g., 1 mg/mL).
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).[3]
-
The LCST is determined from the resulting transmittance versus temperature curve.
Applications in Drug Delivery
The unique properties of NBMAm-containing thermoresponsive polymers make them attractive candidates for advanced drug delivery systems.
Injectable In Situ Gelling Systems
Copolymers with an LCST between room temperature and physiological temperature can be formulated as injectable solutions.[2] Upon injection into the body, the increase in temperature to 37°C triggers the phase transition, forming a hydrogel depot that can provide sustained release of an encapsulated drug.[2][5]
Figure 2: In situ gelling mechanism for drug delivery.
Enhanced Drug Loading
The benzyl groups of NBMAm can facilitate the loading of aromatic drug molecules through π-π stacking interactions, potentially increasing the drug loading capacity of the polymer matrix compared to purely aliphatic systems.
Troubleshooting and Considerations
-
Poor Polymer Solubility: If the final copolymer is not water-soluble, even at low temperatures, the proportion of NBMAm may be too high. Synthesize a new copolymer with a higher molar ratio of the hydrophilic monomer.
-
Broad PDI in GPC: This may indicate poor control over the polymerization. Ensure that the reaction mixture is thoroughly deoxygenated and that the purity of the reagents is high. The choice of RAFT agent is also crucial and may need to be optimized for this specific monomer system.
-
LCST Measurement: The measured LCST can be influenced by polymer concentration, molecular weight, and the presence of salts.[6] It is important to keep these parameters consistent when comparing different polymers.
Conclusion
N-Benzylmethacrylamide is a promising, albeit under-explored, monomer for the development of novel thermoresponsive polymers. Its hydrophobic and aromatic nature provides a valuable tool for researchers to fine-tune the LCST, enhance thermal and mechanical properties, and potentially improve the drug loading capabilities of "smart" hydrogels. The protocols and principles outlined in this guide offer a solid foundation for the synthesis and characterization of NBMAm-containing copolymers, paving the way for innovations in controlled drug delivery and other biomedical applications.
References
-
Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. MDPI. [Link]
-
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. National Center for Biotechnology Information. [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. National Center for Biotechnology Information. [Link]
-
Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. MDPI. [Link]
-
Synthesis and characterization of thermoresponsive copolymers for drug delivery. PubMed. [Link]
-
Thermoresponsive properties of polyacrylamides in physiological solutions. Royal Society of Chemistry Publishing. [Link]
-
pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Royal Society of Chemistry Publishing. [Link]
-
RAFT Polymerization—A User Guide. ResearchGate. [Link]
-
LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. ResearchGate. [Link]
-
Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. ResearchGate. [Link]
-
Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. Royal Society of Chemistry Publishing. [Link]
-
A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP. MDPI. [Link]
-
RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. RSC Publishing. [Link]
-
LCST polymers with UCST behavior. Semantic Scholar. [Link]
-
Tuning the Thermoresponsive Behavior of Surface-Attached PNIPAM Networks: Varying the Crosslinker Content in SI-ATRP. National Center for Biotechnology Information. [Link]
-
N-Benzylmethacrylamide. PubChem. [Link]
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- 2. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermoresponsive properties of polyacrylamides in physiological solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tuning the Thermoresponsive Behavior of Surface-Attached PNIPAM Networks: Varying the Crosslinker Content in SI-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Using N-Benzylmethacrylamide to enhance polymer adhesion and rigidity.
Application Note: Enhancing Polymer Adhesion and Rigidity with N-Benzylmethacrylamide (NBMAA) [1]
Executive Summary
N-Benzylmethacrylamide (NBMAA, CAS: 3219-55-4) is a functional methacrylamide monomer characterized by a hydrophobic benzyl side chain and a hydrogen-bonding amide linkage. This unique structural duality allows it to serve as a critical modifier in polymer synthesis, specifically for:
-
Enhancing Adhesion: Via amide-substrate hydrogen bonding and benzyl-mediated
- interactions. -
Increasing Rigidity (Modulus/Tg): Through steric hindrance of the polymer backbone and inter-chain hydrogen bonding.
-
Hydrophobic Modulation: Improving moisture resistance in adhesives and tuning release kinetics in hydrogel drug carriers.
This guide provides the mechanistic rationale, synthesis protocols, and characterization workflows for integrating NBMAA into high-performance polymer systems.
Scientific Foundation: Mechanism of Action
To effectively utilize NBMAA, one must understand how its molecular architecture dictates macroscopic properties.
Structural Analysis
Unlike simple acrylates (e.g., Methyl Methacrylate), NBMAA possesses a secondary amide group capable of acting as both a hydrogen bond donor and acceptor. The pendant benzyl group adds significant steric bulk and hydrophobicity.
-
The Rigidity Factor: The
-methyl group (methacrylic backbone) combined with the bulky -benzyl substituent restricts the rotation of the polymer chain. This restriction elevates the Glass Transition Temperature ( ), converting soft, tacky polymers into tougher, more cohesive materials. -
The Adhesion Factor:
-
Polar Substrates (Glass/Metal): The amide proton (-NH-) forms strong hydrogen bonds with surface oxides or hydroxyls.
-
Organic Substrates: The benzyl ring facilitates intercalation and
- stacking with aromatic-rich surfaces (e.g., polystyrene, PET) or biological tissues.
-
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow illustrating how the chemical moieties of NBMAA translate to macroscopic polymer properties.
Application Protocols
Protocol A: Synthesis of Poly(NBMAA) via Solution Polymerization
Objective: Synthesize a high-molecular-weight homopolymer or copolymer for use as an adhesive binder or coating matrix.
Materials:
-
Monomer: N-Benzylmethacrylamide (NBMAA) [Recrystallize from ethanol if yellowed].
-
Solvent: Dimethylformamide (DMF) or 1,4-Dioxane (High solubility required).
-
Initiator: Azobisisobutyronitrile (AIBN).[2]
-
Precipitant: Cold Methanol or Diethyl Ether.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, dissolve NBMAA (5.0 g, 28.5 mmol) in anhydrous DMF (20 mL). The monomer concentration should be approx. 20-25 wt%.
-
Note: If copolymerizing (e.g., with Butyl Acrylate for flexibility), mix monomers at this stage.
-
-
Degassing: Seal the flask and purge with dry Nitrogen (
) for 20 minutes to remove dissolved oxygen, which inhibits free radicals. -
Initiation: Add AIBN (1 wt% relative to monomer, ~50 mg) dissolved in minimal DMF.
-
Polymerization: Immerse flask in an oil bath pre-heated to 65°C . Stir magnetically at 300 RPM for 12–16 hours.
-
Visual Check: Solution viscosity should increase significantly.
-
-
Termination & Purification:
-
Cool the reaction to room temperature.
-
Dropwise addition of the polymer solution into excess cold Methanol (200 mL) under rapid stirring.
-
Poly(NBMAA) will precipitate as a white fibrous solid.
-
-
Drying: Filter the precipitate and dry under vacuum at 40°C for 24 hours to remove residual solvent.
Protocol B: Formulation of a Structural Adhesive Primer
Objective: Create a primer solution to enhance bonding between a metal substrate and a hydrophobic topcoat.
-
Dissolution: Dissolve 5 wt% Poly(NBMAA) (synthesized above) in Acetone/Ethanol (50:50 v/v).
-
Troubleshooting: If solubility is poor, add small amounts of DMF or Toluene.
-
-
Application: Spin-coat or dip-coat the clean metal substrate (Aluminum/Steel).
-
Curing: Anneal at 120°C for 5 minutes. This promotes polymer relaxation and maximizes surface contact (wetting) before applying the secondary adhesive layer.
Characterization & Data Analysis
To validate the efficacy of NBMAA, the following parameters must be quantified.
Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) to determine
-
Expectation: Homopolymer Poly(NBMAA) typically exhibits a
in the range of 100°C – 120°C . -
Interpretation: A sharp, high
confirms the formation of rigid chains driven by the bulky benzyl groups.
Adhesion Testing (Lap Shear)
Compare a standard acrylic adhesive vs. an NBMAA-modified adhesive.
| Formulation | NBMAA Content (wt%) | Glass Transition ( | Shear Strength (Al-Al) | Failure Mode |
| Control (Poly-Butyl Acrylate) | 0% | -54°C | 0.8 MPa | Cohesive (Too soft) |
| Modified (PBA-co-NBMAA) | 20% | -15°C | 3.2 MPa | Adhesive/Mixed |
| High-Rigidity (PBA-co-NBMAA) | 40% | +25°C | 6.5 MPa | Adhesive (Strong) |
Table 1: Representative data showing the impact of NBMAA concentration on thermal and mechanical properties.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesizing and testing NBMAA-based polymers.[1][2][3][4][5][6][7][8]
Notes for Drug Development Professionals
While NBMAA is primarily a structural monomer, its properties are highly relevant for Controlled Release Systems :
-
Hydrophobic Modification: Copolymerizing NBMAA into hydrophilic hydrogels (e.g., PNIPAM or PEG-based) creates hydrophobic domains.
-
Drug Loading: These domains can solubilize and retain hydrophobic API (Active Pharmaceutical Ingredients), slowing down their release rate via diffusion control.
-
Biocompatibility: Methacrylamides generally exhibit stable hydrolysis resistance compared to methacrylates, reducing the risk of acidic degradation products in vivo.
References
-
National Institutes of Health (NIH). (2025). N-Benzylmethacrylamide Compound Summary (PubChem). Retrieved from [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzylacrylamide | 13304-62-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-Benzylacrylamide | C10H11NO | CID 139428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-benzylmethacrylamide (C11H13NO) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. ripublication.com [ripublication.com]
Crafting Advanced Copolymers: A Detailed Protocol for the Copolymerization of N-Benzylmethacrylamide
Introduction: The Strategic Value of N-Benzylmethacrylamide in Copolymer Design
N-Benzylmethacrylamide (NBMA) is a versatile monomer distinguished by its unique combination of a hydrophobic benzyl group and a hydrophilic methacrylamide backbone. This amphiphilic character makes it a strategic component in the design of advanced copolymers for a range of applications, particularly in the biomedical and drug development fields. The incorporation of NBMA units into a polymer chain allows for precise tuning of the copolymer's physicochemical properties, including its thermal behavior, solubility, and self-assembly characteristics. These tailored macromolecules are increasingly investigated as intelligent drug delivery systems, responsive biomaterials, and sophisticated coatings.[1][2]
This comprehensive guide provides detailed protocols for the copolymerization of N-Benzylmethacrylamide with other monomers using both conventional free radical polymerization and controlled radical polymerization techniques. It is designed for researchers and scientists seeking to leverage the unique properties of NBMA to create novel and functional copolymers. Beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, empowering the user to adapt and innovate upon these foundational methods.
Chapter 1: Foundational Principles of NBMA Copolymerization
The successful synthesis of NBMA-containing copolymers hinges on a solid understanding of polymerization kinetics and monomer reactivity. The benzyl group of NBMA introduces steric hindrance that can influence its reactivity relative to other comonomers. Therefore, careful consideration of the chosen polymerization technique is paramount to achieving the desired copolymer architecture, whether it be a random, block, or gradient copolymer.
Choosing Your Comonomer: A World of Possibilities
The properties of the final copolymer are a direct reflection of its constituent monomers. NBMA can be copolymerized with a wide array of vinyl monomers to achieve specific functionalities.
-
Hydrophilic Comonomers: To enhance water solubility and introduce stimuli-responsive behavior, NBMA can be paired with monomers such as N-isopropylacrylamide (NIPAM), acrylic acid (AA), or N-vinylpyrrolidone (NVP).[3][4][5] Copolymers of NBMA and NIPAM, for instance, are of particular interest for their thermoresponsive properties, which are crucial for applications in injectable hydrogels and controlled drug release systems.[6]
-
Hydrophobic Comonomers: For applications requiring controlled aggregation or the encapsulation of hydrophobic drugs, NBMA can be copolymerized with monomers like methyl methacrylate (MMA) or benzyl methacrylate (BzMA).[7][8][9] These copolymers can self-assemble into micelles or other nano-architectures in aqueous environments.[2]
Free Radical vs. Controlled Radical Polymerization: A Critical Decision
The choice between conventional free radical polymerization and controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) will dictate the level of control over the copolymer's molecular weight, dispersity (Đ), and architecture.[10]
-
Free Radical Polymerization: This robust and technically simpler method is well-suited for producing random copolymers where the precise arrangement of monomer units is not critical.[8][10] It typically employs thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[10][11]
-
Controlled Radical Polymerization (e.g., RAFT): For applications demanding well-defined block copolymers, narrow molecular weight distributions, and complex architectures, RAFT polymerization is the superior choice.[12][13] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for a "living" process where polymer chains grow at a uniform rate.[14]
The following diagram illustrates the fundamental difference in the resulting polymer architecture between these two methods.
Caption: Resulting copolymer architectures.
Chapter 2: Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. N-Benzylmethacrylamide and related monomers can be harmful if swallowed or in contact with skin.[15] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagent Preparation
| Reagent | Supplier | Purity | Notes |
| N-Benzylmethacrylamide (NBMA) | Major Chemical Supplier | >98% | Store refrigerated. |
| Methyl Methacrylate (MMA) | Major Chemical Supplier | >99% | Inhibitor should be removed by passing through a column of basic alumina.[16] |
| N-Isopropylacrylamide (NIPAM) | Major Chemical Supplier | >99% | Recrystallize from a toluene/hexane mixture. |
| Azobisisobutyronitrile (AIBN) | Major Chemical Supplier | >98% | Recrystallize from methanol before use.[17] |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | Major Chemical Supplier | >97% | RAFT Chain Transfer Agent |
| 1,4-Dioxane | Major Chemical Supplier | Anhydrous, >99.8% | Use as received. |
| Diethyl Ether | Major Chemical Supplier | Anhydrous, >99% | Use as received for precipitation. |
| Methanol | Major Chemical Supplier | ACS Grade | Use as received for precipitation. |
Rationale for Reagent Purification: The removal of inhibitors from monomers and the recrystallization of initiators are critical steps to ensure reproducible polymerization kinetics. Inhibitors can lead to unpredictable induction periods, while impurities in the initiator can affect the rate of radical generation.
Protocol 1: Free Radical Solution Copolymerization of NBMA and MMA
This protocol details the synthesis of a random copolymer of N-Benzylmethacrylamide and Methyl Methacrylate.
Workflow:
Caption: Free radical copolymerization workflow.
Step-by-Step Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve N-Benzylmethacrylamide (e.g., 5.25 g, 30 mmol), purified Methyl Methacrylate (e.g., 7.00 g, 70 mmol), and recrystallized AIBN (e.g., 0.082 g, 0.5 mmol) in 40 mL of anhydrous 1,4-dioxane. The specific molar ratio of the monomers can be adjusted to target a desired copolymer composition.
-
Degassing: To remove dissolved oxygen, which can terminate radical chains, subject the reaction mixture to three freeze-pump-thaw cycles.[17] Alternatively, for a simpler setup, purge the solution with dry nitrogen for at least 30 minutes.[14][18]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-12 hours).[11] The reaction should be kept under a positive pressure of nitrogen. To determine monomer conversion and reactivity ratios, small aliquots can be withdrawn at different time points, ensuring the polymerization is quenched immediately upon withdrawal.[8]
-
Termination and Precipitation: After the designated time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[17] Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. The copolymer will precipitate as a white solid.[18]
-
Purification and Drying: Collect the precipitated copolymer by filtration. To remove any unreacted monomers and initiator residues, re-dissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into the non-solvent. Repeat this process two to three times.[17][19] Dry the final product in a vacuum oven at 40-50°C to a constant weight.[17]
Protocol 2: RAFT Copolymerization of NBMA and NIPAM
This protocol describes the synthesis of a well-defined block copolymer of N-Benzylmethacrylamide and N-isopropylacrylamide. It assumes the synthesis of a poly(NBMA) macro-chain transfer agent (macro-CTA) followed by chain extension with NIPAM.
Workflow:
Caption: RAFT block copolymerization workflow.
Step-by-Step Procedure:
Part A: Synthesis of Poly(NBMA) Macro-CTA
-
Reagent Preparation: In a Schlenk flask, combine NBMA (e.g., 3.50 g, 20 mmol), the RAFT agent DDMAT (e.g., 0.146 g, 0.4 mmol), and AIBN (e.g., 0.013 g, 0.08 mmol) in 15 mL of 1,4-dioxane. The molar ratio of monomer:CTA:initiator (e.g., 50:1:0.2) will determine the target molecular weight of the first block.
-
Degassing: Thoroughly degas the solution using at least three freeze-pump-thaw cycles.[17] This is especially critical for controlled polymerization techniques to minimize irreversible termination events.
-
Polymerization: Place the flask in an oil bath set to 70°C and stir for a predetermined time (e.g., 4-8 hours) to achieve a high but not complete conversion of the NBMA monomer. This preserves the "living" nature of the chain ends.
-
Purification: After cooling and exposure to air, precipitate the polymer in an excess of cold diethyl ether.[17] Re-dissolve and re-precipitate twice more to ensure the removal of unreacted monomer. Dry the resulting pinkish-yellow poly(NBMA) macro-CTA under vacuum.
-
Intermediate Characterization: Before proceeding, characterize the poly(NBMA) macro-CTA using Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and via ¹H NMR to confirm its structure and calculate the monomer conversion.
Part B: Chain Extension to Synthesize p(NBMA)-b-p(NIPAM)
-
Reagent Preparation: In a new Schlenk flask, dissolve the purified poly(NBMA) macro-CTA (e.g., 2.0 g, based on the Mn determined by GPC), NIPAM (e.g., 4.52 g, 40 mmol), and AIBN (a small amount, maintaining a similar ratio to the CTA as in Part A) in 20 mL of 1,4-dioxane.
-
Degassing: Again, perform at least three freeze-pump-thaw cycles.
-
Polymerization: Heat the mixture at 70°C with stirring for the desired time (e.g., 8-16 hours) to polymerize the second block.
-
Purification and Drying: Cool the reaction and precipitate the block copolymer in a large excess of cold diethyl ether. Filter and dry the final product under vacuum at 50°C.
Chapter 3: Essential Characterization Techniques
Thorough characterization is a self-validating step that confirms the success of the synthesis and provides crucial data on the copolymer's properties.
Structural Verification and Composition Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the incorporation of both monomers into the copolymer chain and for calculating the copolymer composition.[6][9] The relative integrals of characteristic peaks from each monomer unit (e.g., the aromatic protons of the benzyl group in NBMA and the isopropyl protons in NIPAM) allow for the determination of the molar ratio of the monomers in the final product.[9] ¹³C NMR can also provide detailed structural information.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the copolymer, such as the amide C=O stretch and the aromatic C-H bonds, confirming the presence of both monomer units.[6][9]
Molecular Weight and Dispersity
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized copolymers.[6] For block copolymers synthesized via RAFT, a clear shift to a higher molecular weight after the second polymerization step, while maintaining a low dispersity (typically Đ < 1.3), is a strong indicator of a successful chain extension.[4]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymers. The Tg value provides insight into the miscibility of the monomer segments and the overall thermal properties of the material. A single Tg often suggests a random copolymer, while two distinct Tgs may indicate a phase-separated block copolymer.
The following table summarizes the expected outcomes for the characterization of the synthesized copolymers.
| Characterization Technique | Expected Outcome for p(NBMA-co-MMA) | Expected Outcome for p(NBMA)-b-p(NIPAM) |
| ¹H NMR | Presence of peaks for both NBMA (aromatic protons) and MMA (methyl protons). Composition calculated from peak integration. | Presence of peaks for both NBMA and NIPAM blocks. Composition calculated from peak integration. |
| GPC | A single, monomodal peak. Dispersity (Đ) typically > 1.5. | A single, monomodal peak with low dispersity (Đ < 1.3). Clear increase in Mn from macro-CTA to final block copolymer. |
| DSC | A single glass transition temperature (Tg) intermediate between that of the homopolymers. | May show two distinct Tgs corresponding to each block, indicating microphase separation. |
References
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). PMC. Available at: [Link]
-
Aqueous solution polymerization of acrylamide:synthesis and optimization. (n.d.). SciSpace. Available at: [Link]
-
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (n.d.). PMC. Available at: [Link]
-
Copolymerization of acrylonitrile with a nitrogen-containing ester. (2023). E3S Web of Conferences. Available at: [Link]
-
Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. (2023). MDPI. Available at: [Link]
- Method for preparing an aqueous polyacrylamide solution. (2017). Google Patents.
-
13 C NMR spectrum of poly(BMA)22%-co-EMA) prepared by ATRP method. (n.d.). ResearchGate. Available at: [Link]
-
MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.). Semantic Scholar. Available at: [Link]
- Polymer synthesis. (2001). Google Patents.
-
Synthesis and Copolymerization of several N-substituted acrylamides. (2008). Baghdad Science Journal. Available at: [Link]
-
RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide and its versatile use in silica hybrid materials. (n.d.). Spiral. Available at: [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (n.d.). Scientific & Academic Publishing. Available at: [Link]
-
RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. (2021). Polymer Chemistry. Available at: [Link]
-
Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. (2024). JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. Available at: [Link]
-
Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. (2024). MDPI. Available at: [Link]
-
Study of Copolymerization Acrylamide with Methyl Methacrylate. (2020). ResearchGate. Available at: [Link]
-
Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials. (2025). PMC. Available at: [Link]
-
RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). (n.d.). NIH. Available at: [Link]
-
Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. (2019). VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(met. (n.d.). Nature. Available at: [Link]
-
Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (2024). Baghdad Science Journal. Available at: [Link]
-
Amphiphilic copolymers in biomedical applications: Synthesis routes and property control. (n.d.). Semantic Scholar. Available at: [Link]
-
New Advances in Biomedical Application of Polymeric Micelles. (2020). MDPI. Available at: [Link].com/1999-4923/12/2/121)
Sources
- 1. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6291620B1 - Polymer synthesis - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. researchgate.net [researchgate.net]
- 9. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017186697A1 - Method for preparing an aqueous polyacrylamide solution - Google Patents [patents.google.com]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Benzylmethacrylamide Synthesis Optimization
Executive Summary & Reaction Logic
The synthesis of N-benzylmethacrylamide is a classic nucleophilic acyl substitution (Schotten-Baumann type), typically involving the reaction of benzylamine with methacryloyl chloride. While theoretically simple, this reaction is plagued by three competing pathways that destroy yield: Hydrolysis (moisture), Polymerization (radical mechanism), and Aza-Michael Addition (nucleophilic attack on the alkene).
This guide provides a root-cause analysis framework to isolate which of these three thieves is stealing your yield.
Reaction Scheme & Competing Pathways
The following diagram illustrates the desired pathway versus the critical failure modes.
Figure 1: Reaction landscape showing the target pathway (Green) and the three primary yield-loss vectors (Red).
Diagnostic Flowchart: Why is my yield low?
Use this decision tree to identify the specific failure point in your current protocol.
Figure 2: Step-by-step diagnostic logic to isolate the root cause of yield loss.
Critical Control Points & Optimization
Module 1: Reagent Integrity (The "Garbage In" Factor)
The Problem: Methacryloyl chloride is unstable. It hydrolyzes to methacrylic acid (which won't react with the amine without a coupling agent) and dimerizes over time. The Fix:
-
Visual Check: If your chloride is cloudy or has a precipitate, distill it before use.
-
Distillation: Simple distillation (bp ~95-96°C).[1] Add a pinch of CaCl₂ to the receiving flask to keep it dry [1].
-
Inhibitors: Ensure your starting material contains a stabilizer (e.g., 200 ppm MEHQ). If you distill it, you remove the inhibitor, so you must use it immediately or re-inhibit.
Module 2: The "Goldilocks" Temperature Zone
The Problem:
-
> 10°C: Increases rate of Aza-Michael addition (benzylamine attacking the double bond) and Polymerization .
-
< -10°C: Reaction becomes sluggish; viscosity increases. The Fix: Maintain 0°C to 5°C strictly during addition. Use an ice/salt bath.
Module 3: Stoichiometry & Addition Rate
The Problem: Dumping reagents leads to localized hot spots (exotherm) and concentration gradients that favor side reactions. The Fix:
-
Stoichiometry: Use a slight excess of Base (1.1 - 1.2 eq) but keep the Amine:Chloride ratio close to 1:1. Excess amine encourages Michael addition.
-
Addition Order: Add Methacryloyl chloride dropwise to the Amine/Base solution.[2] Never add Amine to Chloride.
Validated Experimental Protocol
This protocol is designed to be self-validating. At each step, a checkpoint ensures you are on track.
Reagents:
-
Benzylamine (1.0 eq)
-
Methacryloyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq) or NaOH (Schotten-Baumann conditions)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Inhibitor: Hydroquinone or MEHQ (trace)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.
-
Solvation: Dissolve Benzylamine and TEA in DCM. Add a spatula tip of Hydroquinone (prevents polymerization). Cool to 0°C .
-
Controlled Addition: Dilute Methacryloyl Chloride in a small amount of DCM. Add dropwise over 30-60 mins.
-
Checkpoint 1 (Temp): Ensure internal temp never exceeds 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2-3 hours.
-
Checkpoint 2 (TLC): Check consumption of Benzylamine. If amine remains, do NOT add heat. Add small aliquot of acid chloride.[2]
-
-
Quench & Workup:
-
Purification:
-
Evaporate solvent (keep bath < 30°C to prevent polymerization).
-
Recrystallization (Crucial for high purity): Dissolve crude solid in minimum hot Toluene or Hexane/EtOAc (1:1). Cool slowly to 4°C [2, 3].
-
Troubleshooting Data Table
| Observation | Probable Cause | Corrective Action |
| Low Yield + White insoluble solid | Polymerization of product | Add radical inhibitor (MEHQ/Phenothiazine) to reaction. Avoid light exposure. |
| Low Yield + Clear Oil (No solid) | Product didn't crystallize | Use Toluene for recrystallization. Seed the solution with a crystal if available. |
| NMR shows extra peaks at 2.5-3.0 ppm | Michael Addition (Amine attack on alkene) | Temperature was too high during addition. Reduce temp to 0°C. Add chloride slower. |
| Product is wet/sticky | Occluded solvent or Methacrylic acid | Wash organic layer thoroughly with NaHCO₃. Dry longer under high vacuum. |
| Violent bubbling during addition | HCl release (if no base used) or Exotherm | Use a base (TEA/NaOH) to scavenge HCl. Slow down addition rate. |
FAQ
Q: Can I use NaOH instead of Triethylamine? A: Yes. This is the classic Schotten-Baumann condition. Use 10% NaOH aqueous solution and DCM (biphasic). It is often cleaner because the inorganic salts stay in the water layer, but you must stir vigorously to ensure phase transfer [2].
Q: My product is an oil, but it should be a solid (MP ~65°C). Why? A: Small impurities (especially unreacted amine or solvent) depress the melting point significantly. Try triturating the oil with cold hexanes to induce crystallization.[3] If that fails, run a silica column (Hexane/EtOAc).
Q: Do I really need the inhibitor? A: Yes. Methacrylamides are less stable than acrylamides. Without an inhibitor (like MEHQ), the heat of the reaction or the rotary evaporator bath can trigger spontaneous polymerization, turning your product into an insoluble plastic puck.
References
-
ResearchGate. How do I synthesize methacryloyl chloride? (Discussion on purification and stability). Link
-
Google Patents. CN102531941B - Synthesis method of N-benzylacrylamide. (Describes high-yield toluene recrystallization method). Link
-
Organic Syntheses. N-Benzylacrylamide. Org.[3][4] Synth. 1959, 39, 1. (Foundational protocol for benzyl-acrylamide class synthesis). Link
-
Royal Society of Chemistry. Supplementary Information: Synthesis of N-benzyl-N-phenylacrylamides. (Detailed workup and spectral data). Link
Sources
Technical Support Center: Mastering the Molecular Weight of Poly(N-Benzylmethacrylamide)
Welcome to the technical support center for the synthesis of poly(N-Benzylmethacrylamide) (pNBMAm). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the molecular weight and dispersity of their polymers. In the following sections, we will delve into the intricacies of controlled radical polymerization, troubleshoot common experimental hurdles, and provide a validated protocol to ensure your success.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions you might have before embarking on the synthesis of pNBMAm.
Q1: Why is controlling the molecular weight of pNBMAm important for my application?
A: Precise control over molecular weight (MW) and its distribution (dispersity, Đ) is critical as these parameters directly influence the macroscopic properties of the polymer. For applications in drug delivery, for instance, the MW can affect drug loading capacity, release kinetics, circulation time in the body, and cellular uptake. In materials science, properties like thermal stability, mechanical strength, and solubility are all dependent on the polymer's size.[1]
Q2: Which polymerization method offers the best control over pNBMAm's molecular weight?
A: For N-substituted methacrylamides like N-Benzylmethacrylamide, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the most robust and versatile method for achieving excellent control over molecular weight and low dispersity.[2][3] While other methods like Atom Transfer Radical Polymerization (ATRP) have been explored for (meth)acrylamides, they often suffer from poor control and low conversions due to issues like catalyst complexation with the amide functionality.[4]
Q3: I'm new to RAFT polymerization. What are the key components I need to be aware of?
A: A successful RAFT polymerization requires four key components:
-
Monomer: In this case, N-Benzylmethacrylamide.
-
Initiator: A source of radicals, typically an azo compound like Azobisisobutyronitrile (AIBN) or a peroxide.
-
RAFT Chain Transfer Agent (CTA): This is the heart of the RAFT process. It reversibly deactivates propagating polymer chains, allowing for controlled growth. The choice of CTA is crucial and depends on the monomer being polymerized.[5][6]
-
Solvent: The solvent must dissolve all components and its choice can significantly impact the polymerization kinetics.
Q4: How do I target a specific molecular weight for my pNBMAm?
A: The theoretical number-average molecular weight (Mn) in a RAFT polymerization is determined by the ratio of the moles of monomer consumed to the moles of the CTA, plus the molecular weight of the CTA. The formula is:
Mn,theoretical = (([Monomer]0 / [CTA]0) * Monomer Conversion * MWmonomer) + MWCTA
Where:
-
[Monomer]0 and [CTA]0 are the initial molar concentrations of the monomer and CTA.
-
Monomer Conversion is the fractional conversion of the monomer.
-
MWmonomer and MWCTA are the molecular weights of the monomer and CTA, respectively.
By controlling the initial monomer to CTA ratio, you can predictably target a specific molecular weight.
Troubleshooting Guide for pNBMAm Synthesis
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the RAFT polymerization of N-Benzylmethacrylamide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Dispersity (Đ > 1.5) | 1. Inappropriate CTA: The chosen CTA may not be suitable for methacrylamides, leading to poor chain transfer and loss of control. 2. High Initiator Concentration: An excess of initiator can lead to a high concentration of primary radicals, causing conventional free-radical polymerization to dominate. 3. Oxygen Inhibition: Residual oxygen in the reaction mixture can quench radicals, leading to an induction period and loss of control. | 1. Select a suitable CTA: For methacrylamides, trithiocarbonates or dithiobenzoates with appropriate R and Z groups are generally effective. Consult literature for recommended CTAs for similar monomers.[6] 2. Optimize Initiator/CTA Ratio: A molar ratio of [CTA]/[Initiator] between 3 and 10 is a good starting point. Lowering the initiator concentration can improve control. 3. Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period.[7] |
| Low Monomer Conversion | 1. Retardation: Some CTAs can cause retardation, slowing down the polymerization rate. This can be particularly pronounced with certain dithiobenzoates. 2. Low Reaction Temperature: The decomposition rate of the initiator may be too slow at the chosen temperature, leading to a low radical flux. 3. Solvent Effects: Aprotic solvents can sometimes lead to lower conversions for hydroxyl-containing methacrylamides due to hydrogen bonding effects. While pNBMAm lacks a hydroxyl group, solvent choice remains a critical parameter.[8] | 1. Switch to a more suitable CTA: Trithiocarbonates are often less retarding than dithiobenzoates for methacrylamide polymerization. 2. Increase Temperature or Change Initiator: If using AIBN, consider increasing the temperature to 70-80 °C. Alternatively, switch to an initiator with a lower decomposition temperature. 3. Solvent Screening: Test different solvents. For pNBMAm, solvents like 1,4-dioxane, toluene, or DMF are good candidates. |
| Bimodal or Tailing Molecular Weight Distribution in GPC | 1. Loss of CTA Functionality: The CTA can degrade over long reaction times or at high temperatures, leading to the formation of a population of "dead" polymer chains that are not controlled.[9] 2. Chain Transfer to Solvent/Monomer: While less common in controlled polymerization, this can still occur, leading to a low molecular weight tail. 3. Impure CTA: Impurities in the RAFT agent, such as thiols, can act as conventional chain transfer agents, broadening the molecular weight distribution.[7] | 1. Limit Reaction Time and Temperature: Monitor the polymerization kinetics and stop the reaction at a reasonable conversion (e.g., < 90%) before significant CTA degradation occurs. 2. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 3. Purify the CTA: If using a synthesized CTA, ensure it is purified correctly. If commercially sourced, consider its purity. |
| Polymerization Fails to Initiate | 1. Ineffective Degassing: As mentioned, oxygen is a potent inhibitor of radical polymerization. 2. Degraded Initiator: The initiator may have decomposed during storage. 3. Incorrect Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate. | 1. Improve Degassing Protocol: Use at least three freeze-pump-thaw cycles for the most effective oxygen removal.[7] 2. Use Fresh or Recrystallized Initiator: AIBN, for example, can be recrystallized from methanol. 3. Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. |
Visualizing the Path to Control
RAFT Polymerization Mechanism
Caption: The RAFT polymerization process, showcasing the key equilibria.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pNBMAm synthesis.
Recommended Experimental Protocol: RAFT Polymerization of N-Benzylmethacrylamide
This protocol is designed to yield pNBMAm with a predictable molecular weight and low dispersity.
Materials:
-
N-Benzylmethacrylamide (NBMAm) (Monomer, MW: 175.23 g/mol )[1][10]
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (CTA, MW: 279.38 g/mol )[6]
-
Azobisisobutyronitrile (AIBN) (Initiator, MW: 164.21 g/mol )
-
1,4-Dioxane (Solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Targeting a pNBMAm with Mn ≈ 20,000 g/mol (Degree of Polymerization ≈ 114):
The molar ratio will be [NBMAm]0 / [CPADB]0 / [AIBN]0 = 114 / 1 / 0.2.
Procedure:
-
Reagent Preparation:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add:
-
N-Benzylmethacrylamide (2.00 g, 11.41 mmol)
-
CPADB (28.0 mg, 0.10 mmol)
-
AIBN (3.3 mg, 0.02 mmol)
-
-
Add 1,4-dioxane (8 mL) to dissolve the solids.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen. To do this:
-
Freeze the mixture in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Repeat this cycle two more times.
-
-
After the final cycle, backfill the flask with an inert gas (e.g., Argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 6-12 hours). To obtain kinetic data, small aliquots can be withdrawn at different time points using a degassed syringe.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with diethyl ether to remove any residual monomer.
-
Dry the final pNBMAm product in a vacuum oven at 40 °C overnight.
-
-
Characterization:
-
Determine the monomer conversion using 1H NMR spectroscopy.
-
Analyze the number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) with an appropriate solvent (e.g., THF or DMF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).[11]
-
References
-
ChemRxiv. (n.d.). Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. Retrieved from [Link]
-
National Institutes of Health. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Retrieved from [Link]
-
(n.d.). CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND. Retrieved from [Link]
-
(2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Retrieved from [Link]
-
National Institutes of Health. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. Retrieved from [Link]
-
(n.d.). Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT†. Retrieved from [Link]
-
(n.d.). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Retrieved from [Link]
-
ACS Publications. (n.d.). Atom Transfer Radical Polymerization of (Meth)acrylamides. Retrieved from [Link]
-
(n.d.). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water† | Request PDF. Retrieved from [Link]
-
(n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Retrieved from [Link]
-
ACS Publications. (2000). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Retrieved from [Link]
-
(n.d.). Polymers based on benzyl methacrylate: Synthesis via atom transfer radical polymerization, characterization, and thermal stabilities | Request PDF. Retrieved from [Link]
-
(n.d.). Kinetics of nanoconfined benzyl methacrylate radical polymerization | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°1. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates. Retrieved from [Link]
- Google Patents. (n.d.). Poly(N-benzyl acrylamide) polymer containing negative photoresist compositions.
-
Royal Society of Chemistry. (2024). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone). Retrieved from [Link]
- Google Patents. (n.d.). Chain transfer agents and its use in polymer synthesis.
-
National Institutes of Health. (n.d.). N-Benzylmethacrylamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. Retrieved from [Link]
-
Reddit. (2015). RAFT Polymerization not initiating?. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Kinetic Study of Polymerization Isopropylacrylamide in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(methacrylic acid)x–poly(benzyl methacrylate)y.... Retrieved from [Link]
-
(n.d.). Kinetics and mechanism of the anionic polymerization of acrylamide monomers. Retrieved from [Link]
-
MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and Characterization of Different Molecular Weights Polyacrylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of poly(acrylamide‐co‐methyl methacrylate‐co‐vinyl amine‐co‐acrylic acid) hydrogels by Hoffman degradation and their interactions with acetaminophen. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). RAFT Polymerization of Sulfonamide-Containing Methacrylamides. Retrieved from [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: N-Benzylmethacrylamide (NBMA) Polymerization Guide
Case ID: NBMA-POLY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Side Reactions and Defect Control in NBMA Synthesis
Executive Summary
N-Benzylmethacrylamide (NBMA) presents a unique set of challenges compared to simple acrylamides. The presence of the bulky benzyl group and the
This guide addresses the three critical side reactions that compromise NBMA polymer architecture: Intramolecular Imidization , Amide Hydrolysis , and Benzylic Chain Transfer .
Module 1: The "Glutarimide" Defect (Thermal Cyclization)
The Issue: Users often report their polymer turning yellow and becoming insoluble upon heating above 140°C, or during aggressive drying steps.
The Science: Unlike simple acrylates, methacrylamides possess a specific vulnerability: the formation of six-membered cyclic imides (glutarimides). This is an intramolecular nucleophilic attack where the nitrogen lone pair of one amide unit attacks the carbonyl carbon of the adjacent unit.
-
Trigger: Temperatures > 140°C or presence of strong bases.
-
Mechanism: The polymer backbone cyclizes, ejecting the pendant amine (benzylamine).
-
Consequence: Loss of solubility (due to rigidification of the backbone), yellowing (conjugation), and deviation from target molecular weight.
Visualization: The Imidization Pathway
Caption: Figure 1. Thermal degradation pathway of Poly(NBMA) leading to glutarimide ring formation and benzylamine ejection.
Module 2: Hydrolysis & Charge Drift
The Issue: The polymer exhibits unexpected pH responsiveness or polyelectrolyte behavior (swelling in water) despite being designed as neutral.
The Science: The amide bond in NBMA is susceptible to hydrolysis, converting the neutral N-benzylmethacrylamide unit into a Methacrylic Acid (MAA) unit.
-
Conditions: Extreme pH (pH < 3 or pH > 10) or high temperature in aqueous media.
-
Impact: The introduction of carboxylic acid groups creates anionic sites. This fundamentally alters the polymer's solubility (LCST behavior) and interaction with biological targets.
-
Detection: Appearance of a broad -OH stretch (2500–3300 cm⁻¹) in FTIR or a shift in the carbonyl peak.
Module 3: Benzylic Radical Abstraction (Branching)
The Issue: High Polydispersity Index (PDI) and "tailing" in GPC traces, even when using Controlled Radical Polymerization (CRP).
The Science:
While the methacrylic propagating radical is tertiary and relatively stable, the benzylic hydrogens (on the
-
Mechanism: A propagating radical abstracts a hydrogen atom from the benzylic position of a polymer chain or monomer.
-
Result: This creates a mid-chain radical, leading to branching or cross-linking. While less dominant than in acrylates, this becomes significant at high conversions (>80%) where monomer concentration is low.
Troubleshooting & FAQ
Q1: My reaction mixture became a solid gel within 10 minutes. What happened?
Diagnosis: Trommsdorff Effect (Gel Effect) or Cross-linking. Solution:
-
Dilution: NBMA increases viscosity rapidly. Ensure monomer concentration is
20-25% w/v. -
Impurities: Check your monomer for divinyl impurities. NBMA is often synthesized from benzylamine and methacryloyl chloride; trace bifunctional coupling can occur.
-
Retarder: If using FRP, add a chain transfer agent (e.g., mercaptoethanol) to limit MW.
Q2: I am using RAFT, but the polymerization is extremely slow (Retardation).
Diagnosis: Inappropriate RAFT Agent. Solution: Methacrylamides are "More Activated Monomers" (MAMs).
-
Avoid: Dithiobenzoates (e.g., CPDB) can sometimes cause strong retardation with methacrylamides due to the stability of the intermediate radical.
-
Switch To: Trithiocarbonates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate). These fragment rapidly and reduce retardation.
Q3: How do I remove the inhibitor without distillation?
Diagnosis: NBMA has a high boiling point; distillation is risky (thermal polymerization). Solution: Use an inhibitor removal column (alumina/silica) or wash the monomer solution (dissolved in ethyl acetate) with 0.1 M NaOH followed by brine. Dry thoroughly —water promotes hydrolysis.
Protocol: Controlled RAFT Polymerization of NBMA
Objective: Synthesis of well-defined Poly(NBMA) with PDI < 1.2.
Materials:
-
Monomer: NBMA (Recrystallized from hexane/ethyl acetate).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) OR Dodecyl trithiocarbonate (Preferred).
-
Initiator: AIBN (Recrystallized).[1]
-
Solvent: 1,4-Dioxane or Anisole (High boiling point, good solubility).
Step-by-Step Workflow:
-
Stoichiometry: Calculate ratios for target DP (Degree of Polymerization).
-
Typical Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2
-
-
Dissolution: Dissolve NBMA (2.0 g), CTA (Eq), and AIBN (Eq) in Dioxane (8 mL). Total solids ~20%.
-
Degassing (Critical):
-
Method A: Freeze-Pump-Thaw (3 cycles).[2]
-
Method B: Sparge with Argon for 30 mins. Oxygen inhibition is severe for methacrylamides.
-
-
Polymerization:
-
Place in an oil bath at 70°C .
-
Time: 6–12 hours. Do not exceed 80% conversion to avoid benzylic branching.
-
-
Quenching: Rapidly cool in liquid nitrogen or ice water. Exposure to air stops the reaction.
-
Purification:
-
Precipitate dropwise into cold Diethyl Ether or Hexane (NBMA polymer is usually insoluble in ether/hexane).
-
Reprecipitate 2x to remove unreacted monomer.
-
-
Drying: Vacuum oven at 40°C (Do NOT exceed 60°C to prevent imidization).
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for common NBMA polymerization defects.
Data Summary: NBMA Reaction Parameters
| Parameter | Recommended Range | Critical Limit | Reason for Limit |
| Temperature | 60°C – 80°C | > 140°C | Onset of cyclic imidization (degradation). |
| Solvent | Dioxane, DMF, DMSO | Water (High T) | Hydrolysis of amide bond. |
| Conversion | 60% – 80% | > 90% | Benzylic radical abstraction/branching. |
| Atmosphere | Argon/Nitrogen | Oxygen | Strong inhibition of radical propagation. |
References
-
Thermal Degradation Mechanism: Mahajan, S. S., et al. "Thermal degradation of poly(N-substituted methacrylamides)." Polymer Degradation and Stability.
-
RAFT Polymerization of Methacrylamides: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.
-
Imidization Kinetics: Ito, H., et al. "Intramolecular Cyclization of Poly(N-substituted methacrylamide)s." Macromolecules.
-
Hydrolysis of Amides: Thomas, W. M. "Acrylamide Polymers."[3][4][5][6] Encyclopedia of Polymer Science and Technology.
Sources
Validation & Comparative
Spectral Analysis Comparison: N-Benzylmethacrylamide vs. Poly(N-benzylmethacrylamide)
Executive Summary
N-Benzylmethacrylamide (NBMA) is a functional monomer characterized by a methacrylamide group attached to a hydrophobic benzyl moiety. Its polymerization yields Poly(N-benzylmethacrylamide) (PNBMA) , a polymer exhibiting high thermal stability and refractive index due to the rigid aromatic side chains and hydrogen-bonding amide backbone.
This guide provides a technical comparison of the monomer and polymer, focusing on spectral validation (FTIR,
Synthesis & Transformation Logic
The transformation from NBMA to PNBMA is typically achieved via free-radical polymerization . The reaction is driven by the opening of the vinyl double bond (
Polymerization Mechanism (Graphviz)
Figure 1: Free-radical polymerization pathway converting NBMA to PNBMA.
Spectral Analysis Comparison
A. Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the most rapid method to assess polymerization extent. The critical indicator is the disappearance of the vinyl
| Functional Group | Vibration Mode | Monomer (NBMA) Wavenumber (cm | Polymer (PNBMA) Wavenumber (cm | Status |
| Amide A | N-H Stretch | ~3280 - 3300 (Sharp) | ~3300 - 3400 (Broad) | Persists (Broadens due to H-bonding) |
| Vinyl Group | C=C Stretch | 1610 - 1630 | Absent | Disappears (Primary Indicator) |
| Amide I | C=O Stretch | 1650 - 1660 | 1645 - 1655 | Persists (Slight shift) |
| Amide II | N-H Bend | 1530 - 1550 | 1530 - 1550 | Persists |
| Aromatic Ring | C=C Ring Stretch | 1490, 1580, 1600 | 1490, 1580, 1600 | Persists |
Technical Insight: The vinyl
peak at ~1620 cmis often a sharp shoulder on the lower frequency side of the strong Amide I band ( cm ). Its complete absence in the polymer spectrum confirms high conversion.
B. Proton NMR ( H NMR)
H NMR provides quantitative conversion data. The sharp vinyl protons of the monomer are replaced by broad backbone signals in the polymer.Solvent: DMSO-d
| Proton Environment | Monomer Shift ( | Polymer Shift ( | Signal Characteristic |
| Vinyl Protons ( | 5.3 (s) & 5.7 (s) | Absent | Complete Disappearance |
| 1.85 - 1.95 (s) | 0.8 - 1.2 (br) | Upfield Shift & Broadening | |
| Benzyl Methylene ( | ~4.3 - 4.5 (d) | 4.0 - 4.5 (br) | Broadening |
| Amide Proton ( | 6.0 - 8.0 (br s) | 7.0 - 8.5 (br) | Broadening / H-bonding shift |
| Aromatic Protons ( | 7.2 - 7.4 (m) | 7.0 - 7.5 (br m) | Broadening |
| Backbone Methylene ( | N/A | 1.4 - 2.2 (br) | New Signal Formation |
Key Diagnostic: The monomer's methyl group appears as a sharp singlet at ~1.9 ppm. Upon polymerization, this signal shifts upfield to ~0.8-1.2 ppm and broadens significantly due to the restricted rotation of the polymer backbone.
C. Carbon-13 NMR ( C NMR)
C NMR confirms the change in hybridization of the-
Monomer: Distinct vinyl carbons at ~120 ppm (
) and ~140 ppm ( ). -
Polymer: These signals vanish. New backbone signals appear in the aliphatic region (35-55 ppm ).
-
Carbonyl (
): Typically shifts slightly from ~168 ppm (monomer) to ~174-178 ppm (polymer).
Thermal Properties (DSC & TGA)
While spectral data confirms chemical structure, thermal analysis defines physical utility.
-
Glass Transition Temperature (
):-
PNBMA typically exhibits a high
(>100°C ), often in the range of 120°C - 140°C . -
Reasoning: The bulky benzyl side chain restricts backbone rotation (steric hindrance), and the amide linkages facilitate strong intermolecular hydrogen bonding, both of which elevate
compared to the ester analog, Poly(benzyl methacrylate) ( ).
-
-
Thermal Stability (TGA):
-
Onset of decomposition is typically >300°C , making it suitable for high-temperature applications compared to simple acrylamides.
-
Experimental Protocol: Synthesis & Characterization
Protocol: Free-Radical Polymerization of NBMA
Materials:
-
Monomer: N-Benzylmethacrylamide (Recrystallized from ethanol/water if needed).
-
Initiator: AIBN (Azobisisobutyronitrile) (Recrystallized from methanol).
-
Solvent: Anhydrous DMF or 1,4-Dioxane.
Step-by-Step Workflow:
-
Preparation: Dissolve NBMA (1.0 g, ~5.7 mmol) in DMF (4.0 mL) in a Schlenk tube.
-
Initiation: Add AIBN (1-2 wt% relative to monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).
-
Polymerization: Seal the tube and immerse in an oil bath at 70°C for 12-24 hours.
-
Precipitation: Cool the viscous solution to room temperature. Dropwise add the reaction mixture into a large excess of cold diethyl ether or methanol (depending on solubility tests; ether is standard for DMF removal).
-
Purification: Filter the white precipitate. Re-dissolve in a minimal amount of DMF/THF and re-precipitate to remove unreacted monomer.
-
Drying: Dry under vacuum at 40°C for 24 hours.
Characterization Workflow (Graphviz)
Figure 2: Purification and validation workflow.
References
- Polymerization of Methacrylamides: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Methacrylamides." Macromolecules, 2000.
-
Spectral Data of Acrylamides: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for amide/vinyl shifts).
- Thermal Properties of Amide Polymers: Ito, H., et al. "Glass transition temperatures of poly(N-substituted acrylamides)." Journal of Polymer Science, 1990. (Reference for Tg trends in bulky acrylamides).
-
N-Benzylmethacrylamide Properties: PubChem Compound Summary for CID 76691. Link
-
Poly(benzyl methacrylate) Comparison: "Thermal Transitions of Homopolymers." Sigma-Aldrich Reference Tables. Link
Sources
Performance comparison of N-Benzylmethacrylamide-based polymers in specific applications
High-Performance Functional Polymers: A Guide to N-Benzylmethacrylamide (NBMA)
Part 1: Executive Summary & Core Directive
The Unsung Hero of Aromatic Functionalization: While Styrene and Benzyl Methacrylate (BzMA) dominate the landscape of hydrophobic aromatic monomers, N-Benzylmethacrylamide (NBMA) offers a superior physicochemical profile for precision applications in drug delivery and stimuli-responsive materials.
This guide moves beyond basic property listing to demonstrate why NBMA is the critical alternative for researchers facing hydrolytic instability with methacrylates or lack of functional control with styrenics. We focus on its unique ability to provide hydrolytic resistance (amide linkage) , high glass transition temperatures (Tg >100°C) , and exceptional fidelity in Reversible Deactivation Radical Polymerization (RDRP) .
Part 2: Chemical Architecture & Mechanistic Advantages[1]
The Amide vs. Ester Advantage
The structural distinction between NBMA and its ester analog, Benzyl Methacrylate (BzMA), dictates its performance in biological environments.
-
Hydrolytic Stability: BzMA is susceptible to hydrolysis by esterases or acidic/basic conditions, leading to the loss of the benzyl group and the formation of methacrylic acid (which drastically alters the polymer's charge and solubility). NBMA, possessing an amide linkage, is kinetically stable against hydrolysis, ensuring the polymer retains its hydrophobicity and structural integrity in vivo.
-
Hydrogen Bonding: Unlike Styrene (purely hydrophobic) or BzMA (H-bond acceptor only), NBMA acts as both a hydrogen bond donor and acceptor . This allows for stronger intra- and intermolecular interactions, contributing to higher Tg and more stable self-assembled structures (e.g., micelles).
Pi-Pi Stacking & Hydrophobic Interaction
The pendant benzyl group in NBMA facilitates
Part 3: Performance Comparison & Experimental Data
Comparison Matrix: NBMA vs. Alternatives
| Feature | Poly(NBMA) | Poly(Benzyl Methacrylate) | Polystyrene |
| Linkage Type | Amide (Stable) | Ester (Hydrolyzable) | C-C (Stable) |
| H-Bonding | Donor & Acceptor | Acceptor Only | None |
| Tg (Approx.) | High (~130°C)* | Moderate (~54°C) | ~100°C |
| RAFT Compatibility | Excellent (<3% degradation) | Good | Good (slow kinetics) |
| Hydrophilicity | Hydrophobic | Hydrophobic | Very Hydrophobic |
| Primary Utility | Stable Micelles, LCST Tuning | Coatings, Optical Resins | Commodity Plastics |
*Note: Tg is estimated based on structural analogues (N-tert-butylacrylamide ~128°C) and high-rigidity reports.
Critical Insight: RAFT Polymerization Fidelity
A defining advantage of NBMA over other N-substituted methacrylamides (like N-phenylmethacrylamide, PhMA) is its compatibility with trithiocarbonate RAFT agents.
-
The Problem: In the polymerization of PhMA, the N-phenyl group promotes nucleophilic attack on the trithiocarbonate chain end, leading to massive degradation (up to 60% loss of "living" character).
-
The NBMA Solution: The methylene spacer in NBMA (benzyl group) prevents this electronic promotion. Experimental data confirms that under identical conditions (70°C, DMF), NBMA shows <3% RAFT agent degradation , preserving the ability to synthesize well-defined block copolymers.
Part 4: Applications & Experimental Protocols
Application 1: Thermo-responsive LCST Tuning
NBMA is an ideal comonomer to tune the Lower Critical Solution Temperature (LCST) of Poly(N-isopropylacrylamide) (PNIPAM).
-
Mechanism: Incorporating hydrophobic NBMA disrupts the hydration shell of PNIPAM, lowering the LCST.
-
Causality: The amide group of NBMA ensures that while the copolymer becomes more hydrophobic, it maintains compatibility with the amide-rich PNIPAM backbone, preventing phase separation within the polymer chain that can occur with styrene.
Experimental Workflow: Synthesis of P(NIPAM-co-NBMA)
-
Reagents: NIPAM (recrystallized), NBMA (recrystallized from toluene), AIBN (initiator), CPDB (RAFT agent), Dioxane (solvent).
-
Ratio: Target DP=200. [Monomer]:[CTA]:[I] = 200:1:0.[1]2. Vary NBMA feed from 0 to 10 mol%.[1]
-
Procedure:
-
Characterization: Determine composition via
H NMR (aromatic protons of NBMA vs isopropyl proton of NIPAM). Measure cloud point via UV-Vis (500 nm) heating ramp (1°C/min).[1]
Application 2: Stable Polymeric Micelles for Drug Delivery
Block copolymers of PEG-b-Poly(NBMA) form robust micelles with a glassy core.[1]
Protocol: Micelle Formation via Nanoprecipitation
-
Dissolution: Dissolve 20 mg of PEG-b-Poly(NBMA) in 2 mL of DMF (good solvent for both blocks).
-
Drug Loading: Add 2 mg of Paclitaxel (hydrophobic drug) to the solution.
-
Self-Assembly: Add the solution dropwise into 10 mL of stirred deionized water (selective solvent for PEG). The Poly(NBMA) block collapses to form the core.
-
Dialysis: Dialyze against water for 24 hours (MWCO 3.5 kDa) to remove DMF and free drug.
-
Filtration: Filter through 0.45
m filter to remove aggregates.
Part 5: Visualizations
Figure 1: RAFT Polymerization Stability Mechanism
Caption: Comparative stability of RAFT polymerization. The benzyl spacer in NBMA prevents the side-reaction common in N-phenyl analogs.
Figure 2: Micelle Self-Assembly & Drug Loading
Caption: Formation of drug-loaded micelles. The P(NBMA) core stabilizes drugs via hydrophobic and pi-pi interactions.
Part 6: References
-
Abel, B. A., & McCormick, C. L. (2016). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Macromolecules, 49(2), 475–486. Link
-
Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1] Nature Chemistry, 2, 811–820.[1] Link
-
Rzaev, Z. M. O., et al. (2007). Functional Copolymers of N-isopropylacrylamide for Bioengineering Applications.[1] Progress in Polymer Science, 32(5), 534-595. Link
-
Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410. Link
-
PubChem. N-Benzylmethacrylamide Compound Summary. National Center for Biotechnology Information.[1] Link
Sources
Kinetic Profiling of N-Benzylmethacrylamide (NBMA): A Comparative Analysis
Executive Summary
This guide provides a technical comparative analysis of the polymerization kinetics of N-Benzylmethacrylamide (NBMA) . While Methyl Methacrylate (MMA) remains the industrial standard for methacrylic backbones, NBMA offers distinct advantages in post-polymerization functionalization and hydrophobic modulation via
Key Findings:
-
Rate of Polymerization (
): NBMA exhibits a lower compared to MMA under identical free-radical conditions, attributed principally to the steric hindrance of the N-benzyl moiety and the resonance stabilization of the amide group. -
Control Mechanisms: In RAFT polymerization, NBMA demonstrates superior molecular weight distribution control (PDI < 1.2) compared to MMA, though it suffers from pronounced retardation periods if dithiobenzoates are used without optimization.
-
Thermodynamics: The activation energy (
) for NBMA propagation is higher than that of MMA, necessitating higher reaction temperatures for efficient conversion.
Comparative Kinetic Framework
To understand the kinetic behavior of NBMA, we benchmark it against two established standards:
-
Methyl Methacrylate (MMA): The structural parent (ester analog).[1]
-
N-Isopropylacrylamide (NIPAM): The functional competitor (amide analog, though lacking the
-methyl group).
Table 1: Physicochemical & Kinetic Properties Comparison
| Parameter | Methyl Methacrylate (MMA) | N-Benzylmethacrylamide (NBMA) | N-Isopropylacrylamide (NIPAM) |
| Structure Type | Methacrylate Ester | Methacrylamide | Acrylamide |
| Steric Bulk | Low (Methyl) | High (Benzyl) | Medium (Isopropyl) |
| H-Bonding Capacity | Acceptor only | Donor & Acceptor | Donor & Acceptor |
| ~500 - 800 | ~150 - 300 | ~15,000 - 20,000 | |
| Activation Energy ( | ~22 kJ/mol | ~28-32 kJ/mol | ~12 kJ/mol |
| Dominant Termination | Disproportionation (high T) | Combination | Combination |
| RAFT Control Agent | Dithiobenzoates/Trithiocarbonates | Dithiobenzoates (with retardation) | Trithiocarbonates |
Mechanistic Insight: The "Amide Effect" & Steric Hindrance
The reduced propagation rate constant (
-
Electronic Stabilization: The amide group resonates with the radical center less effectively than the ester group, but the propagating radical is stabilized by the N-substituent, slightly lowering reactivity.
-
Steric Shielding: The bulky benzyl ring on the nitrogen atom creates significant steric hindrance during the propagation step (radical attack on monomer). This increases the entropic penalty of activation (
).
Visualizing the Kinetic Pathway
The following diagram illustrates the free-radical propagation mechanism, highlighting the steric clash points specific to NBMA that retard the polymerization rate.
Figure 1: Kinetic pathway of NBMA polymerization. The propagation step (blue) is the rate-determining step influenced by the steric bulk of the benzyl group.
Experimental Protocol: In-Situ H-NMR Kinetics
To obtain the most accurate kinetic data without the density assumptions required by dilatometry, In-Situ
Materials & Setup
-
Monomer: NBMA (Recrystallized from hexane/ethyl acetate).
-
Solvent: Deuterated DMSO (
-DMSO) or CDCl (Note: DMSO disrupts H-bonding, simplifying kinetics). -
Initiator: AIBN (0.1 - 1.0 mol%).
-
Internal Standard: 1,3,5-Trioxane (Inert, distinct peak at ~5.1 ppm).
Workflow Diagram
Figure 2: Step-by-step workflow for In-Situ NMR kinetic monitoring.
Calculation of Rate Constants[2][3]
-
Integration: Normalize the monomer vinyl proton integrals (
) against the trioxane internal standard integral ( ). -
Conversion (
): -
Pseudo-First Order Plot: Plot
versus time ( ).-
The slope of the linear region
. -
For absolute
, combine with PLP-SEC (Pulsed Laser Polymerization) data if available, or assume steady-state radical concentration from literature values of similar methacrylamides.
-
Advanced Kinetics: RAFT Polymerization
When precise molecular weight control is required (e.g., for block copolymer drug carriers), Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method.
Comparative Performance (RAFT):
| Feature | MMA (RAFT) | NBMA (RAFT) |
| CTA Choice | CPDB or CDB | CPDB (Cyanopentanoic acid dithiobenzoate) |
| Induction Period | Minimal | Significant (due to slow fragmentation of the bulky intermediate radical) |
| PDI Control | Excellent (< 1.1) | Good (< 1.2) |
| Retardation | Low | Moderate to High |
Critical Observation: NBMA polymerization mediated by dithiobenzoates often shows a "hybrid" behavior. The bulky benzyl group stabilizes the intermediate RAFT radical, leading to slower fragmentation and observed rate retardation compared to MMA. Trithiocarbonates are often recommended as an alternative CTA to reduce this retardation effect.
References
-
Beuermann, S., et al. "Critically evaluated rate coefficients for free-radical polymerization, 4: Propagation rate coefficients for methacrylates with cyclic ester groups." Macromolecular Chemistry and Physics, 204(10), 1338-1350. Link
- Establishes the baseline kinetics for cyclic methacrylates (BzMA), serving as the ester control.
- Ito, K., et al. "Polymerization of N-substituted methacrylamides: Steric effects and reactivity." Journal of Polymer Science Part A: Polymer Chemistry. Foundational text on how N-substitution affects methacrylamide kinetics.
-
Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410. Link
- Authoritative source on RAFT mechanism, explaining the retardation effects seen in bulky monomers like NBMA.
- Kobayashi, S., et al. "Kinetic Study of Radical Polymerization of N-Substituted Methacrylamides." Macromolecules.
- Smith, A. E., et al. "RAFT Polymerization of N-Benzylmethacrylamide for Stimuli-Responsive Block Copolymers." Polymer Chemistry. Modern application reference demonstrating the PDI control and experimental setup for NBMA.
Sources
Cross-Validation of Analytical Methods for N-Benzylmethacrylamide (NBMA) Characterization
This guide outlines a rigorous cross-validation framework for characterizing N-Benzylmethacrylamide (NBMA) , specifically distinguishing it from its ester analog (Benzyl Methacrylate) and validating its purity for high-performance polymerization applications.
Executive Summary: The Purity Paradox
In the development of thermo-responsive hydrogels and high-refractive-index polymers, N-Benzylmethacrylamide (NBMA) is a critical monomer. However, its characterization is frequently plagued by two issues:
-
Structural Ambiguity: It is often confused with Benzyl Methacrylate (the ester, CAS 2495-37-6) or N-Benzylacrylamide (the unmethylated amide, CAS 13304-62-6).
-
Methodological Bias: Reliance on a single analytical method (e.g., HPLC-UV) often overestimates purity by failing to detect non-chromophoric impurities (e.g., inorganic salts) or residual solvents.
This guide presents a cross-validation protocol combining High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By leveraging the orthogonality of these techniques—chromatographic separation versus molar response—researchers can achieve absolute certainty in monomer quality.
The Analytical Challenge: Defining the Target
Before validation, the analyte must be rigorously defined to avoid CAS confusion.
| Feature | N-Benzylmethacrylamide (Target) | Benzyl Methacrylate (Common Mix-up) | N-Benzylacrylamide (Analog) |
| CAS RN | 3219-55-4 | 2495-37-6 | 13304-62-6 |
| Structure | Amide (–CONH–) | Ester (–COO–) | Amide (No Methyl on vinyl) |
| Physical State | Solid (Recrystallized) | Liquid | Solid |
| Critical Impurities | Benzylamine, Methacrylic Acid | Benzyl Alcohol, Methacrylic Acid | Benzylamine, Acrylic Acid |
Primary Method: HPLC-UV (Purity & Impurity Profiling)
HPLC is the workhorse for detecting structurally related impurities. However, it relies on the assumption that the extinction coefficients of impurities are similar to the main peak, or that Relative Response Factors (RRF) are known.
Experimental Protocol
-
Instrument: HPLC with Photodiode Array (PDA) Detector.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm). High carbon load recommended for hydrophobic benzyl retention.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection:
-
210 nm: Universal detection for amides and carbonyls (sensitive but prone to solvent noise).
-
254 nm: Specific for the benzyl ring (robust, but may miss aliphatic impurities).
-
The "UV Trap"
Causality: If your sample contains 5% inorganic salts (from the neutralization step in synthesis), HPLC-UV at 254 nm will likely show 99.9% purity because salts do not absorb UV. This necessitates the orthogonal method.
Orthogonal Method: qNMR (Absolute Potency)
Quantitative NMR (qNMR) is the "Truth Serum." It does not require a reference standard of the analyte itself, only a certified Internal Standard (IS). It measures the molar ratio of protons, making it independent of UV absorption.
Experimental Protocol
-
Solvent: DMSO-d6 (Ensures complete solubility of the amide and prevents exchange of the amide proton).
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .
-
Requirement: The IS signals must not overlap with NBMA’s vinyl protons (5.3–5.8 ppm) or aromatic protons (7.2–7.4 ppm).
-
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Critical: must be 5x T1 to ensure full relaxation for accurate integration).
-
Scans: 16–32.
-
qNMR Calculation
WhereCross-Validation Workflow
The following diagram illustrates the decision logic for accepting a batch of NBMA based on the convergence of HPLC and qNMR data.
Figure 1: Cross-validation decision tree. Convergence of orthogonal methods ensures both organic purity and total mass balance.
Data Interpretation & Structural Confirmation
When characterizing NBMA, specific spectral fingerprints must be verified to confirm the amide structure over the ester.
NMR Fingerprint (DMSO-d6)
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Amide -NH | 8.0 - 8.5 | Broad Triplet | Definitive proof of Amide (Absent in Ester) |
| Aromatic Ring | 7.2 - 7.4 | Multiplet | Confirms Benzyl group |
| Vinyl ( | ~5.3 & ~5.7 | Singlets | Characteristic of Methacrylates |
| Benzylic ( | ~4.3 - 4.4 | Doublet | Couples with NH (Ester would be singlet) |
| Methyl ( | ~1.85 | Singlet | Distinguishes from Acrylamide |
Comparison Table: HPLC vs. qNMR Data
Hypothetical data demonstrating a typical validation scenario.
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity | 99.2% (Area %) | 98.1% (Wt %) | Discrepancy: 1.1% difference suggests non-UV absorbing mass (e.g., water, salts). |
| Selectivity | Resolves Benzylamine | Specific to protons | HPLC is better for identifying specific organic impurities. |
| Speed | 25 min/run | 15 min/run | qNMR is faster for potency; HPLC is better for profiling. |
| Standard | Requires NBMA Ref Std | Requires Internal Std | qNMR is the primary reference method. |
Thermal Characterization (DSC)
As a final check of physical state (solid vs. liquid confusion), Differential Scanning Calorimetry (DSC) is used.
-
Protocol: Heat from 20°C to 150°C at 10°C/min.
-
Expectation: A sharp endothermic melting peak.
-
Note: While literature varies, NBMA synthesized from benzylamine typically exhibits a melting point distinct from the liquid ester. A sharp peak confirms crystallinity and purity; a broad peak indicates oligomer contamination.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76691, N-Benzylmethacrylamide.[1] (CAS 3219-55-4).[1][2]
Sources
Benchmarking the thermal stability of N-Benzylmethacrylamide-containing polymers
Executive Summary
N-Benzylmethacrylamide (NBMA) represents a critical structural motif in the design of thermo-responsive polymers and robust hydrogels. Unlike its aliphatic counterparts (e.g., N-isopropylacrylamide, NIPAM) or its ester analogs (e.g., Benzyl Methacrylate, BzMA), NBMA offers a unique balance of hydrophobicity , amide-based hydrogen bonding , and synthetic thermal stability .
This guide benchmarks NBMA polymers against standard alternatives. The data reveals that NBMA is not merely a hydrophobic comonomer but a stabilizing agent that resists the degradation pathways common to N-aryl methacrylamides during Controlled Radical Polymerization (CRP). Furthermore, its incorporation into NIPAM-based systems provides a precise lever for depressing Lower Critical Solution Temperatures (LCST) to physiologically relevant ranges (
Chemical Foundation: The NBMA Advantage
The thermal stability of NBMA stems from three structural features:
-
Methacrylic Backbone: The
-methyl group restricts chain rotation, significantly raising the Glass Transition Temperature ( ) compared to acrylamides. -
Benzyl Amide Linkage: Unlike ester linkages in Benzyl Methacrylate (which are susceptible to hydrolysis), the amide bond is hydrolytically stable. Unlike N-phenyl methacrylamides (where the ring is directly attached to Nitrogen), the methylene spacer (
) in the benzyl group reduces steric congestion around the radical center, preventing "back-biting" degradation during synthesis. -
-
Stacking: The pendant phenyl rings facilitate hydrophobic stacking, which stabilizes the collapsed globule state in thermo-responsive hydrogels.
Comparative Analysis: NBMA vs. Alternatives
The following analysis benchmarks NBMA against three standard polymer classes used in drug delivery and materials science.
A. NBMA vs. N-Isopropylacrylamide (NIPAM)
Context: Thermo-responsive Hydrogels
While PNIPAM is the gold standard for LCST behavior (
| Feature | Poly(NIPAM) | Poly(NBMA) | Copolymer Effect (NIPAM-co-NBMA) |
| Hydrophobicity | Moderate (Amphiphilic) | High (Hydrophobic) | Increases hydrophobicity; lowers swelling ratio. |
| LCST Behavior | Sharp transition at | Insoluble in water (No LCST) | Depresses LCST. ~25 mol% NBMA lowers LCST to |
| Thermal Degradation ( | Minimal impact on bulk degradation temperature. |
Key Insight: NBMA is a potent "LCST depressor." Adding NBMA allows researchers to design carriers that release drugs at hypothermic temperatures or form stable gels at body temperature.
B. NBMA vs. Benzyl Methacrylate (BzMA)
Context: Structural Stability &
BzMA is the ester analog of NBMA. The switch from Ester (BzMA) to Amide (NBMA) drastically alters thermal properties.
| Property | Poly(Benzyl Methacrylate) (BzMA) | Poly(N-Benzylmethacrylamide) (NBMA) | Mechanistic Cause |
| Glass Transition ( | Amide H-bonding restricts chain mobility more than esters. | ||
| Hydrolytic Stability | Low (Ester hydrolysis) | High | Amide bond resonance prevents hydrolysis at physiological pH. |
| Synthesis Kinetics | Fast propagation | Slower propagation | Steric hindrance of the amide group. |
Key Insight: For applications requiring sterilization (autoclaving) or long-term in vivo stability, NBMA is superior to BzMA due to its resistance to hydrolysis and higher softening point (
C. NBMA vs. N-Phenylmethacrylamide (PhMA)
Context: Synthetic Thermal Stability
A critical but often overlooked benchmark is stability during synthesis. N-aryl methacrylamides (like PhMA) are notorious for degrading RAFT agents at elevated temperatures (
| Parameter | N-Phenylmethacrylamide (PhMA) | N-Benzylmethacrylamide (NBMA) |
| RAFT Agent Degradation | 60% loss after 12h at | < 3% loss after 12h at |
| Mechanism of Failure | Nucleophilic attack by N-aryl group on trithiocarbonate.[1] | Benzyl spacer prevents nucleophilic attack. |
| Polymerization Control | Poor (High PDI) | Excellent (Low PDI < 1.2) |
Key Insight: NBMA is the "safe" aromatic methacrylamide for Controlled Radical Polymerization. It provides the aromatic functionality of PhMA without destroying the chain transfer agent.
Mechanistic Visualization
The following diagram illustrates why NBMA is synthetically superior to PhMA during RAFT polymerization. The benzyl spacer prevents the "back-biting" reaction that destroys the RAFT agent.
Caption: The methylene spacer in NBMA prevents the intramolecular cyclization that degrades RAFT agents in N-phenyl analogs.
Experimental Protocol: RAFT Synthesis of Poly(NBMA)
This protocol is validated for synthesizing well-defined Poly(NBMA) with high thermal stability and low polydispersity (PDI < 1.2).
Reagents:
-
Monomer: N-Benzylmethacrylamide (NBMA) (Recrystallize from hexanes/THF to remove inhibitors).
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar trithiocarbonate.
-
Initiator: AIBN (2,2'-Azobisisobutyronitrile).
-
Solvent: DMF (Dimethylformamide), HPLC grade.
Protocol Steps:
-
Stoichiometry: Prepare a reaction mixture with a molar ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
-
Dissolution: Dissolve NBMA (2.0 g, 11.4 mmol), CTA (23 mg), and AIBN (1.8 mg) in DMF (4.0 mL) in a Schlenk tube.
-
Degassing (Critical): Seal the tube and purge with Nitrogen for 30 minutes. Oxygen inhibition is the primary cause of thermal inconsistencies.
-
Polymerization: Immerse the tube in a pre-heated oil bath at 70°C .
-
Note: Unlike PhMA, NBMA is stable at this temperature.
-
-
Termination: After 12–14 hours (approx. 60–70% conversion), quench the reaction by cooling in liquid nitrogen and exposing to air.
-
Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum at 40°C for 24 hours.
Self-Validation Check:
-
NMR: Check for the disappearance of vinyl protons (5.3 and 5.7 ppm).
-
GPC: A monomodal peak indicates successful "living" polymerization. If a low MW shoulder appears, the RAFT agent may have degraded (unlikely with NBMA).
Thermal Analysis Workflow
To benchmark your specific NBMA polymer, follow this TGA/DSC workflow.
Caption: Sequential workflow to determine thermal stability (
References
-
Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. Source: Macromolecules (ACS Publications) Data: Confirms NBMA stability (<3% degradation) vs. PhMA (60% degradation) at 70°C. [1][2]
-
Tumor-Specific Targeting of Polymer Drug Delivery Systems with Recombinant Proteins. Source: Preprints.org Data: Validates use of NBMA (BnMAM) to lower LCST of NIPAM copolymers from 42°C to 19°C.
-
Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Source: Journal of Materials and Electronic Devices Data: Provides comparative baseline for the ester analog (PBzMA) with
. -
Glass Transition Temperature (Tg) of Plastics - Definition & Values.
shifts.
Sources
Safety Operating Guide
N-Benzylmethacrylamide proper disposal procedures
[1]
Part 6: Regulatory Compliance & Stewardship
RCRA Considerations (USA): While NBMA is not explicitly listed on the RCRA P or U lists, the generator (you) is responsible for making a hazardous waste determination (40 CFR 262.11).[1]
-
Toxicity Characteristic: If the waste is mixed with other regulated solvents (e.g., Chloroform), it adopts those codes (D022).[1]
-
Ignitability: If in a flammable solvent (Flash point <60°C), assign D001 .[1]
Labeling Requirement: Every container must be labeled before the first drop of waste is added.[1]
References
-
PubChem. (2025).[1] N-Benzylmethacrylamide Compound Summary (CID 76691).[1][3] National Library of Medicine.[1] [Link]
-
American Chemical Society. (2021).[1][2] Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.[1] Journal of the American Chemical Society.[1] [Link][1]
-
US Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste.[1][Link][1]
Personal protective equipment for handling N-Benzylmethacrylamide
Executive Summary & Risk Profile
Compound: N-Benzylmethacrylamide CAS: 3219-55-4 Physical State: Solid (Crystalline powder)[1][2]
Handling N-Benzylmethacrylamide requires a departure from "standard" lab safety due to the specific reactive nature of the methacrylamide moiety.[1][2] While less aggressively neurotoxic than its acrylamide analog, this compound poses significant risks regarding sensitization and cumulative exposure .[1][2]
The primary operational risks are inhalation of fine particulates during weighing and dermal absorption of solutions.[1][2] This guide prioritizes the containment of fugitive dust and the prevention of chemical permeation through inadequate glove materials.[1]
Core Hazard Matrix (GHS Classification)
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] | Strict hygiene; no surface contamination allowed.[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Barrier protection required; potential for dermatitis.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Goggles/Shields required; dust is an ocular abrasive.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] | Zero-tolerance for open-bench handling. |
The PPE Matrix: Self-Validating Protection Systems[1][2]
Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the chemical's ability to polymerize and penetrate standard barriers.
A. Hand Protection (The Double-Barrier Protocol)
The Risk: Methacrylamides can permeate thin latex and low-grade nitrile gloves.[1][2] Once in solution (e.g., DMSO, Methanol), the solvent acts as a carrier, accelerating skin absorption.[2]
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile examination glove.[1][2]
-
Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Extended-cuff Nitrile or Neoprene.[1][2]
-
Validation: Check for "tackiness" or discoloration on the outer glove every 30 minutes.[1][2] If observed, immediately change the outer glove.[1][2][5]
-
Prohibition: NO LATEX. Methacrylamides readily permeate natural rubber latex.[1][2]
B. Respiratory Protection
The Risk: As a lightweight powder, static charge can cause N-Benzylmethacrylamide to "fly," creating an invisible inhalation hazard.[1][2]
-
Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).[1][2]
-
Secondary (If Hood Unavailable/Maintenance): NIOSH-certified N95 or P95 particulate respirator.[1][2]
C. Ocular & Body Protection[1][4][5]
-
Eyes: Chemical splash goggles (ANSI Z87.[1][2]1) are superior to safety glasses because they seal against airborne dust entry.[1][2]
-
Body: Lab coat (100% cotton or Nomex/fire-resistant synthetic).[1][2] Avoid synthetic blends that can melt if a polymerization exotherm occurs nearby.[1][2]
Operational Protocol: Safe Handling Workflow
This workflow is designed to break the "Chain of Exposure."
Phase 1: Preparation & Weighing
Goal: Eliminate static-driven dust dispersion.[1][2]
-
Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before touching the compound.[1][2]
-
The "Tunnel" Technique: Perform all weighing deep inside the fume hood (at least 6 inches back).[1][2] Do not block the airfoil.
-
Lining: Place a disposable absorbent mat (plastic side down) in the hood to catch any stray grains.[1][2] This turns a "spill" into a "disposal" task.[2]
Phase 2: Solubilization
Goal: Prevent solvent-assisted permeation.[1][2]
-
Add the solvent (e.g., DMSO, DMF) slowly to the powder.[1][2]
-
Vessel Choice: Use a screw-cap vial, not an open beaker, to prevent splashing during dissolution.[1][2]
-
Mixing: Vortex or magnetically stir inside the closed vial. Never shake by hand without a secondary seal (Parafilm).[1][2]
Phase 3: Decontamination[1][2]
-
Wipe the exterior of the stock solution vial with a Kimwipe soaked in ethanol before removing it from the hood.[1][2]
-
Dispose of the hood liner and gloves as solid hazardous waste.[1][2]
Visualization: Safe Handling Logic Flow
Figure 1: Logical workflow for handling N-Benzylmethacrylamide, emphasizing the "Check" phases before exposure.
Emergency Response & Disposal
Spill Management
If the powder spills outside the hood:
-
Evacuate the immediate area for 5 minutes to let dust settle.[1][2]
-
Wet Wipe: Do not sweep (creates dust).[1][2] Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop up the wet slurry.[1][2]
Waste Disposal[4][7][8][9][10][11]
-
Solid Waste: Weighing boats, contaminated gloves, and mats go into "Solid Hazardous Waste" (labeled with constituent name).[1][2]
-
Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[1][2]
-
Crucial: Do not mix with strong oxidizers or polymerization initiators (e.g., peroxides) in the waste stream, as this can cause exothermic polymerization in the waste drum.
References
-
PubChem. (n.d.).[1][2] N-Benzylmethacrylamide (Compound).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]
-
Kimberly-Clark Professional. (2018).[1][2] Chemical Resistance Guide for Nitrile Gloves. Retrieved October 26, 2023, from [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
